4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
Description
BenchChem offers high-quality 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPXPPPRQTDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid CAS 1273870-44-2
An In-depth Technical Guide to 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic Acid (BMS-986020)
Introduction
This technical guide provides a comprehensive overview of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid, an investigational drug more commonly known by its code name, BMS-986020. This molecule has been a significant tool in the exploration of novel therapeutic strategies for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). As a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), BMS-986020's journey through preclinical and clinical development offers valuable insights for researchers, scientists, and drug development professionals. This document will delve into its chemical profile, mechanism of action, pharmacological data, and the clinical findings that have shaped our understanding of targeting the LPA1 pathway.
Nomenclature and Identification
| Identifier | Value |
| Systematic Name | 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid |
| Investigational Name | BMS-986020[1] |
| Synonyms | AM152, AP-3152 free acid[2] |
| CAS Number | 1273870-44-2 |
| Molecular Formula | C13H15BrO3 |
| IUPAC Name | 4-((3-bromophenyl)methyl)tetrahydro-2H-pyran-4-carboxylic acid |
Chemical Profile and Physicochemical Properties
Chemical Structure and Properties
BMS-986020 is a small molecule characterized by a central oxane (tetrahydropyran) ring, substituted at the 4-position with both a carboxylic acid group and a (3-bromophenyl)methyl group. The presence of the carboxylic acid moiety is crucial for its interaction with the LPA1 receptor, while the bromophenyl group contributes to its overall pharmacological profile.
| Property | Value | Source |
| Molecular Weight | 482.53 g/mol | [3] |
| Solubility | DMSO: 50 mg/mL (103.62 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.14 mM) | [3] | |
| DMF: 33 mg/mL | [4] | |
| Ethanol: 20 mg/mL | [4] | |
| Physical Form | Crystalline solid | [4] |
Synthesis and Manufacturing
The synthesis of BMS-986020 on a multi-kilogram scale has been described, highlighting a convergent approach that utilizes a key tandem borylation-Suzuki reaction.[5][6] This method proved to be efficient and scalable for the production of the active pharmaceutical ingredient.
A streamlined synthetic route involves a single-vessel tandem borylation–Suzuki reaction sequence.[5] This process uses a commercially available and atmospherically stable catalyst, (AtaPhos)2PdCl2, to produce the desired biaryl compound in high yield.[5] The initial step involves the borylation of an aryl bromide, followed by a tandem Suzuki reaction with a second aryl bromide coupling partner.[5] This advanced methodology was successfully implemented for the large-scale synthesis of BMS-986020.[5][6]
Mechanism of Action and Pharmacological Profile
The Lysophosphatidic Acid (LPA) Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, with the LPA1 receptor being a key player in the pathology of fibrosis.[7] The LPA-LPA1 signaling axis is implicated in a multitude of pro-fibrotic cellular responses, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis and increasing vascular permeability.[7] In fibrotic diseases, this pathway is often overactive, leading to excessive extracellular matrix deposition and disruption of normal tissue architecture.[7] Consequently, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to mitigate the progression of fibrosis.
In Vitro Pharmacology
BMS-986020 is a potent and selective antagonist of the LPA1 receptor. In vitro studies have demonstrated its high affinity for the human LPA1 receptor. It has been shown to be selective for LPA1 over other LPA receptors, such as LPA3.[4]
| Assay Type | Receptor | Potency (IC50 / K_b) | Source |
| Antagonist Activity | Human LPA1 | K_b = 0.0067 µM | [4] |
| Selectivity | Human LPA1 | IC50 = 0.3 µM | [4] |
| Human LPA3 | IC50 > 1 µM | [4] |
In Vivo Pharmacology and Preclinical Efficacy
Preclinical studies have demonstrated the anti-fibrotic activity of BMS-986020 in various animal models of fibrosis.[1] In a rat model of bleomycin-induced lung fibrosis, administration of BMS-986020 at a dose of 30 mg/kg twice per day resulted in a reduction in lung fibrosis.[4] Efficacy has also been observed in murine models of skin, liver, kidney, and ocular fibrosis, highlighting the broad potential of LPA1 antagonism in treating fibrotic conditions.[1]
Clinical Development and Translational Insights
Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT01766817)
BMS-986020 was evaluated in a Phase 2, randomized, double-blind, placebo-controlled clinical trial in patients with idiopathic pulmonary fibrosis (IPF).[8][9] The study aimed to assess the safety, efficacy, and tolerability of BMS-986020 administered at doses of 600 mg once daily (qd) and 600 mg twice daily (bid) over a 26-week period.[8][9] The primary endpoint was the rate of change in forced vital capacity (FVC) from baseline to week 26.[8]
The trial demonstrated that patients treated with 600 mg of BMS-986020 twice daily experienced a significantly slower rate of decline in FVC compared to the placebo group.[8]
Hepatotoxicity and Discontinuation of the Trial
Despite the positive efficacy signals, the clinical trial was terminated prematurely due to safety concerns.[10] Dose-related elevations in hepatic enzymes were observed in both treatment arms.[8] Furthermore, three cases of cholecystitis were identified and determined to be related to BMS-986020.[8] Subsequent nonclinical investigations suggested that this hepatobiliary toxicity was likely an off-target effect of the molecule and not related to its antagonism of the LPA1 receptor.[11] Specifically, BMS-986020 was found to inhibit bile acid efflux transporters, which may have contributed to the observed liver injury.[11]
The Path Forward: Next-Generation LPA1 Antagonists
The clinical experience with BMS-986020, while ultimately unsuccessful for this specific compound, provided crucial validation for LPA1 as a therapeutic target in IPF. The learnings from this program have been instrumental in guiding the development of next-generation LPA1 antagonists with improved safety profiles. Researchers have focused on designing molecules that retain high potency for the LPA1 receptor while minimizing off-target activities, particularly those related to hepatobiliary transporters.[12]
Experimental Protocols and Methodologies
Example In Vitro Assay: Calcium Mobilization Assay
The functional antagonism of the LPA1 receptor by compounds like BMS-986020 can be assessed using a calcium mobilization assay in cells expressing the receptor. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA.
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (BMS-986020) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of LPA to the wells to stimulate the LPA1 receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of LPA using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal at each concentration of the antagonist to determine the IC50 value.
Example In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model in rodents is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week.
-
Bleomycin Instillation: Anesthetize the animals and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Compound Administration: Begin daily administration of the test compound (BMS-986020) or vehicle at a predetermined dose and route (e.g., oral gavage).
-
Monitoring: Monitor the animals for body weight changes and clinical signs throughout the study.
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Euthanize the animals and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of collagen content (e.g., Sircol assay).
-
-
Data Analysis: Compare the extent of fibrosis and inflammatory markers between the vehicle-treated, bleomycin-only, and compound-treated groups.
Analytical Methods
The characterization and quantification of BMS-986020 in biological matrices typically involve standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for quantifying the drug and its metabolites in plasma and tissue samples. For structural elucidation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are employed.
Conclusion and Future Perspectives
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (BMS-986020) has played a pivotal role in advancing our understanding of the LPA1 signaling pathway in fibrosis. While its clinical development was halted due to off-target toxicity, the compound unequivocally demonstrated that antagonizing the LPA1 receptor can have a beneficial effect on lung function in patients with IPF. This has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles, which are currently in clinical trials. The story of BMS-986020 serves as a valuable case study in drug discovery, highlighting the importance of thorough preclinical safety assessment and the iterative process of designing safer and more effective medicines. Future research will likely focus on further refining the selectivity of LPA1 antagonists and exploring their potential in other fibrotic diseases.
References
-
Journal of Stage. Lysophosphatidic acid (LPA) signaling through LPA1 in organ fibrosis: A pathway with pleiotropic pro-fibrotic effects. [Link]
-
Taylor and Francis Online. Targeting the LPA1 signalling pathway for fibrosis therapy: a patent review (2010-present). [Link]
-
National Center for Biotechnology Information. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization. [Link]
-
PubMed. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BMS-986020. [Link]
-
PubMed. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
-
ACS Publications. Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure. [Link]
-
ACS Publications. Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure. [Link]
-
Bristol Myers Squibb. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet. [Link]
-
ResearchGate. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. [Link]
-
Bristol Myers Squibb. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Frontiers. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
-
ClinicalTrials.gov. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Bristol Myers Squibb Study Connect. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis. [Link]
-
Pulmonary Fibrosis News. BMS-986020. [Link]
-
The Journal of Nuclear Medicine. Design, Synthesis and Discovery of a second-generation PET Ligand for Lysophosphatidic Acid Receptor 1 (LPA1) to Measure Target Engagement of LPA1 Antagonists in Lung Tissues. [Link]
-
ERS Publications. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. [Link]
-
ResearchGate. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. [Link]
-
National Center for Biotechnology Information. The value of imaging and clinical outcomes in a phase II clinical trial of a lysophosphatidic acid receptor antagonist in idiopathic pulmonary fibrosis. [Link]
-
ResearchGate. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
-
Frontiers. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]
Sources
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. invivochem.net [invivochem.net]
- 3. BMS-986020 | LPL Receptor | LPA Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
4-Substituted Tetrahydropyran-4-Carboxylic Acids: A Guide to Bioisosteric Design and Synthesis
Topic: 4-Substituted Tetrahydropyran-4-Carboxylic Acid Building Blocks Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 4-substituted tetrahydropyran-4-carboxylic acid scaffold represents a high-value pharmacophore in modern drug design.[1] It serves as a superior bioisostere for gem-disubstituted cyclohexanes and piperidines, offering a strategic balance between lipophilicity modulation (LogD reduction) and conformational restriction (Thorpe-Ingold effect). This guide provides a technical deep-dive into the physicochemical rationale, synthetic methodologies, and application strategies for this class of building blocks, with a specific focus on the 4-amino and 4-alkyl variants.
Part 1: Structural & Physicochemical Rationale
The Bioisosteric Advantage
Replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a classic bioisosteric exchange. However, the gem-disubstituted nature of the 4-position (e.g., 4-amino-tetrahydropyran-4-carboxylic acid) adds a critical layer of utility:
| Property | Cyclohexane Core | Tetrahydropyran (THP) Core | Impact on Drug Design |
| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Lower) | THP reduces LogP by ~1.0–1.5 units, improving solubility and reducing metabolic clearance risk. |
| H-Bonding | None | H-Bond Acceptor (Ether O) | The ether oxygen can engage in specific H-bond interactions with backbone amides or solvent water. |
| Metabolic Stability | C4 is a metabolic soft spot (oxidation) | C4 is blocked (Quaternary) | Gem-disubstitution at C4 completely blocks oxidative metabolism at this position. |
| Conformation | Chair (flexible) | Chair (Rigidified) | The quaternary center at C4 induces the Thorpe-Ingold effect , restricting conformational freedom and pre-organizing the ligand for binding. |
The Thorpe-Ingold Effect (Gem-Disubstituent Effect)
The introduction of a quaternary center at the 4-position of the THP ring forces the substituents into specific axial/equatorial orientations to minimize 1,3-diaxial interactions.
-
Mechanism: The bulky substituents (e.g., -COOH, -NH2, -Alkyl) compress the internal bond angle at C4. This "angle compression" promotes intramolecular reactions (if reactive groups are present) or locks the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding.
-
Application: This is particularly valuable in peptide mimetics , where 4-amino-THP-4-carboxylic acid acts as a conformationally constrained surrogate for unnatural amino acids (e.g., Aib), stabilizing turn or helix secondary structures.
Part 2: Synthetic Strategies & Protocols
Synthesis of these quaternary centers requires overcoming significant steric hindrance. Two primary routes dominate the field: the Bucherer-Bergs reaction for amino-acids and the Malonate/Cyano-alkylation routes for alkyl-acids.
Workflow Visualization
The following diagram outlines the decision logic and synthetic pathways for accessing these building blocks.
Caption: Synthetic logic flow for accessing Amino- and Alkyl-substituted THP-4-carboxylic acids.
Protocol A: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid
This is the industry-standard Bucherer-Bergs protocol. It is robust, scalable, and avoids the use of hazardous azides (Schmidt reaction).
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Ammonium Carbonate (3.0 equiv)
-
Sodium Cyanide (1.2 equiv)
-
Ethanol/Water (1:1 v/v)
-
NaOH (50% aq)
-
Conc. HCl
Step-by-Step Methodology:
-
Hydantoin Formation:
-
Charge a reaction vessel with tetrahydro-4H-pyran-4-one dissolved in Ethanol/Water (1:1).
-
Add Ammonium Carbonate and Sodium Cyanide.[2] Caution: NaCN is highly toxic. Use appropriate ventilation and cyanide destruction protocols.
-
Heat the mixture to 60°C for 12–18 hours. A white precipitate (spirohydantoin) will form.
-
Cool to 0°C, filter the solid, and wash with cold water. Dry to constant weight.
-
-
Hydrolysis:
-
Suspend the spirohydantoin in 3M NaOH (approx. 5-10 equiv).
-
Reflux at 100°C for 24 hours. Evolution of ammonia gas indicates reaction progress.
-
Cool the solution. Acidify carefully with conc. HCl to pH ~2.
-
Concentrate the aqueous layer or allow the amino acid hydrochloride to crystallize (solvent dependent).
-
Purification: Recrystallization from Water/Ethanol or use of ion-exchange resin (Dowex 50W) for the free zwitterion.
-
Protocol B: Synthesis of 4-Alkyl-tetrahydropyran-4-carboxylic Acids
Direct alkylation of the ester enolate is often sluggish due to the steric bulk of the ring. The preferred route utilizes the 4-Cyano intermediate.[3]
Step-by-Step Methodology:
-
Nitrile Formation: React tetrahydro-4H-pyran-4-one with TOSMIC (Tosylmethyl isocyanide) to form 4-cyano-tetrahydropyran (Van Leusen reaction) OR use standard cyanohydrin formation followed by reduction (less common).
-
Alpha-Alkylation:
-
Dissolve 4-cyano-tetrahydropyran in anhydrous THF under inert atmosphere (N2/Ar).
-
Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 mins to form the anion.
-
Add the alkyl halide (R-X, e.g., MeI, Benzyl Bromide) dropwise.
-
Allow to warm to room temperature slowly. Quench with NH4Cl. Extract and purify the 4-alkyl-4-cyanotetrahydropyran.
-
-
Hydrolysis to Acid:
-
Acidic Hydrolysis: Reflux the nitrile in 50% H2SO4 or conc. HCl for 12–24 hours. This yields the carboxylic acid directly.
-
Alkaline Hydrolysis: Often requires harsher conditions (ethylene glycol/KOH at 150°C) due to the sterically hindered quaternary center.
-
Part 3: Medicinal Chemistry Applications[4][5]
Case Study: Cathepsin K Inhibitors
In the development of Cathepsin K inhibitors (osteoporosis), replacing a cyclohexyl ring with a tetrahydropyran ring at the P3 position significantly improved the pharmacokinetic profile.
-
Observation: The cyclohexyl analog suffered from high lipophilicity (LogD > 4.0) and rapid oxidative metabolism by CYP450.
-
Solution: Introduction of the 4-aminotetrahydropyran-4-carboxylic acid linker.
-
Result: LogD dropped to ~2.5, solubility increased 10-fold, and the quaternary center prevented metabolic attack, extending half-life (
) without sacrificing potency.
Peptide Mimetics (Turn Inducers)
The scaffold is widely used to induce
Strategic Bioisosterism Checklist
Use the following checklist to determine if this scaffold is appropriate for your lead optimization:
-
Is the current lead too lipophilic? (If LogD > 3.5, THP is a strong candidate).
-
Is there metabolic instability at the central ring? (Quaternary C4 blocks this).
-
Is the target binding site solvent-exposed? (The ether oxygen is well-tolerated in solvent-exposed regions).
-
Does the molecule require a rigid turn? (The gem-disubstituted THP locks conformation).
References
-
Bucherer-Bergs Synthesis of Spirohydantoins
-
Thorpe-Ingold Effect in Heterocycles
-
Commercial Synthesis & Scale-up
-
Bioisosterism of THP vs Cyclohexane
-
General Building Block Properties
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. comporgchem.com [comporgchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid [sigmaaldrich.com]
- 8. Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid [benchchem.com]
The Strategic Incorporation of 3-Bromobenzyl Moieties into Oxane Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive core for molecular design. The functionalization of this scaffold with a 3-bromobenzyl group introduces a versatile handle for further chemical modification and a means to modulate the physicochemical and pharmacological properties of the parent molecule. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and key experimental protocols related to 3-bromo benzyl functionalized oxane scaffolds. We will explore the strategic rationale for its inclusion in drug design, detailing its role as both a reactive intermediate and a bioisosteric replacement, and provide actionable protocols for its synthesis and characterization.
Introduction: The Oxane Scaffold and the Significance of 3-Bromobenzyl Functionalization
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active natural products has inspired the development of numerous synthetic methodologies for its construction.[1][3] The non-planar, chair-like conformation of the oxane ring allows for precise spatial positioning of substituents, influencing molecular shape and interactions with biological targets.
The introduction of a 3-bromobenzyl group onto this scaffold offers several distinct advantages for the drug discovery process:
-
A Versatile Synthetic Handle: The bromine atom on the benzyl ring serves as a prime site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of lead compounds, enabling the rapid exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The bromo and benzyl groups influence key drug-like properties, including lipophilicity, metabolic stability, and crystal packing. The strategic placement of the bromine atom can also introduce favorable halogen bonding interactions with target proteins.[4][5]
-
Bioisosteric Replacement: The 3-bromobenzyl moiety can act as a bioisostere for other functional groups, a strategy employed to fine-tune a molecule's properties while retaining its biological activity.[6][7][8] This can lead to improved potency, selectivity, or pharmacokinetic profiles.[7][9]
This guide will delve into the practical aspects of working with these valuable scaffolds, providing researchers with the foundational knowledge and detailed protocols necessary to leverage their potential in drug discovery programs.
Synthetic Strategies for 3-Bromobenzyl Functionalized Oxane Scaffolds
The synthesis of 3-bromobenzyl functionalized oxanes can be broadly approached through two main strategies:
-
Strategy A: Early-Stage Incorporation of the 3-Bromobenzyl Moiety: This involves the use of 3-bromobenzyl-containing starting materials in the construction of the oxane ring.
-
Strategy B: Late-Stage Functionalization of a Pre-formed Oxane Scaffold: This approach focuses on introducing the 3-bromobenzyl group onto an existing tetrahydropyran ring.
Early-Stage Incorporation Methods
A common and effective method for the early-stage incorporation of the 3-bromobenzyl group is through the Williamson ether synthesis or related alkylation reactions.
Caption: Early-stage incorporation of the 3-bromobenzyl group via Williamson ether synthesis.
Late-Stage Functionalization Methods
Late-stage functionalization offers the advantage of diversifying a common oxane intermediate. This is particularly useful when exploring SAR around a core scaffold.
Caption: Late-stage functionalization using Suzuki cross-coupling.
Medicinal Chemistry Applications
The 3-bromobenzyl functionalized oxane scaffold has found applications in various therapeutic areas, primarily driven by its utility as a versatile intermediate and its ability to act as a bioisostere.
As a Key Intermediate in Drug Discovery
The true power of the 3-bromobenzyl group lies in its capacity for chemical elaboration. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for high-throughput screening.[10][11]
Table 1: Common Cross-Coupling Reactions Utilizing the 3-Bromobenzyl Moiety
| Coupling Reaction | Reactant | Catalyst/Reagents | Resulting Functional Group |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl/Heteroaryl-aryl |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl-amine |
| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene |
| Stille Coupling | Organostannane | Pd catalyst | Biaryl |
| Cyanation | Cyanide source (e.g., Zn(CN)2) | Pd catalyst | Aryl-nitrile |
As a Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization.[6][7][8] The 3-bromobenzyl group can serve as a bioisostere for various functionalities, aiming to improve pharmacokinetic properties, enhance potency, or reduce toxicity.[7]
Table 2: Potential Bioisosteric Replacements for the 3-Bromobenzyl Group
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl | 3-Bromobenzyl | Introduce a handle for further derivatization, modulate lipophilicity, explore halogen bonding. |
| 3-Chlorobenzyl | 3-Bromobenzyl | Fine-tune electronic properties and halogen bond donor strength. |
| Naphthyl | 3-Bromobenzyl | Reduce molecular size and lipophilicity while maintaining aromatic interactions. |
| Thienyl/Furyl | 3-Bromobenzyl | Modify metabolic stability and electronic character. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative 3-bromobenzyl functionalized oxane scaffold.
Protocol 1: Synthesis of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran
This protocol details the synthesis via a Williamson ether synthesis, an example of the early-stage incorporation strategy.
Reaction Scheme:
Materials:
-
Tetrahydro-2H-pyran-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of tetrahydro-2H-pyran-2-ol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-bromobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Confirm the presence of protons corresponding to the oxane ring and the 3-bromobenzyl group.
-
¹³C NMR (100 MHz, CDCl₃): Confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI): Determine the molecular weight of the product.
Protocol 2: Suzuki Coupling of 2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran with Phenylboronic Acid
This protocol demonstrates a late-stage functionalization of the synthesized scaffold.
Reaction Scheme:
Materials:
-
2-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (e.g., 90-100 °C) and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Observe the appearance of new aromatic proton signals corresponding to the added phenyl group.
-
¹³C NMR (100 MHz, CDCl₃): Confirm the presence of additional aromatic carbon signals.
-
Mass Spectrometry (ESI): Verify the increased molecular weight of the coupled product.
Conclusion
The 3-bromo benzyl functionalized oxane scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic use as both a reactive intermediate for library synthesis and as a tool for bioisosteric replacement provides medicinal chemists with a powerful approach to lead discovery and optimization. The synthetic routes are generally robust and allow for both early and late-stage diversification. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the potential of these scaffolds in the development of novel therapeutics.
References
-
Ali, F. I., et al. (2011). 3-(3-Bromobenzyl)isoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]
-
Couto, I., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]
-
Cox, L. R., et al. (2006). A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans employs an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation. Organic Letters, 8(20), 4637–4640. [Link]
-
de la Cruz, R. C., et al. (2016). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2016(36), 5895–5902. [Link]
-
Fiveable. (2025). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
He, Q., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 229-247. [Link]
-
Latterell, K. R., et al. (2026). Synthesis and evaluation of novel oxanthrene scaffold-derived oxazolidinone antibiotics with potent antitubercular activity and low cellular toxicity. Bioorganic & Medicinal Chemistry Letters, 132, 130505. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
SlideShare. (n.d.). BIOISOSTERSM. SlideShare. [Link]
-
Tian, D., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]
-
University of Pittsburgh. (2008). Bioisosterism. Wipf Group. [Link]
-
White, M. C., et al. (2014). A combination of Pd(II)/bis-sulfoxide C-H activation and Lewis acid co-catalysis enables the synthesis of chroman, isochroman, and pyran motifs from a wide range of alcohols. Journal of the American Chemical Society, 136(31), 10834–10837. [Link]
-
Widenhoefer, R. A., et al. (2004). The platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl and olefinic groups. Journal of the American Chemical Society, 126(31), 9536–9537. [Link]
-
Zhdankin, V. V. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(3), 229-247. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fiveable.me [fiveable.me]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. BIOISOSTERSM | PPTX [slideshare.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
Executive Summary
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to 3D, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (CAS: 1273870-44-2) is a highly versatile, bifunctional building block that perfectly embodies this paradigm[1]. Featuring an oxane (tetrahydropyran) core, a sterically demanding carboxylic acid, and a halogenated benzyl handle, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs), including PROTACs and allosteric modulators.
This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthetic logic, and field-proven experimental workflows for utilizing this scaffold.
Physicochemical Properties & Molecular Identity
Understanding the exact molecular identity and physical properties of this scaffold is the first step in designing robust synthetic routes. The presence of the bromine atom yields a distinct isotopic signature (roughly 1:1 ratio of M and M+2 peaks) in mass spectrometry, which is highly useful for tracking the compound through multi-step syntheses.
Quantitative Data Summary
| Property | Value | Scientific Significance |
| Chemical Name | 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | IUPAC standard nomenclature. |
| CAS Registry Number | 1273870-44-2 | Unique identifier for procurement and safety[2]. |
| Molecular Formula | C13H15BrO3 | Defines the atomic composition[1]. |
| Molecular Weight | 299.16 g/mol | Critical for stoichiometric calculations[1]. |
| MDL Number | MFCD17404699 | Database tracking identifier[1]. |
| Structural Features | Oxane ring, C4-quaternary center, 3-bromoaryl | High Fsp3 character; orthogonal reactive handles. |
Mechanistic Insights & Synthetic Utility
As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is a calculated decision based on structural causality. This molecule offers two orthogonal reactive handles separated by a rigid, sp3-hybridized core.
The Fsp3 Advantage of the Oxane Core
The tetrahydropyran (oxane) ring provides significant three-dimensional character (Fraction sp3). Unlike flat piperidine or phenyl rings, the oxane core improves aqueous solubility and reduces promiscuous off-target protein binding (often driven by
Causality in Amide Coupling: Overcoming Steric Bulk
The carboxylic acid at the C4 position is attached to a quaternary carbon, making it highly sterically hindered. Standard carbodiimide coupling reagents (like EDC or DCC) often fail here, leading to low yields or the formation of inactive N-acylurea byproducts.
The Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Mechanistic Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt participates in an intramolecular hydrogen-bonding transition state with the incoming amine. This "neighboring group participation" drastically lowers the activation energy, overcoming the steric penalty of the quaternary C4 center[3].
Causality in Cross-Coupling: The Aryl Bromide Handle
The 3-bromobenzyl moiety is primed for palladium-catalyzed C-C bond formation, such as the Suzuki-Miyaura cross-coupling [4]. Mechanistic Causality: We select Pd(dppf)Cl2 as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a large "bite angle" on the palladium center. This specific geometry accelerates the rate-limiting reductive elimination step in the catalytic cycle, which is crucial when coupling sterically bulky or electronically deactivated substrates, thereby minimizing protodeboronation side reactions[5][6].
Fig 1: Orthogonal functionalization logic of the bifunctional oxane scaffold.
Experimental Workflows: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.
Workflow 1: HATU-Mediated Amide Derivatization
Objective: Convert the sterically hindered C4-carboxylic acid into a functionalized amide.
-
Activation: Dissolve 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (1.0 equiv, 299.16 mg, 1.0 mmol) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.52 mL). Stir for 5 minutes at room temperature (RT).
-
Ester Formation: Add HATU (1.2 equiv, 456 mg). Stir the mixture for 30 minutes at RT.
-
Causality: Pre-activation is strictly required for sterically hindered acids to ensure complete conversion to the HOAt ester before the amine is introduced[3].
-
-
Aminolysis: Add the primary or secondary amine (1.2 equiv). Stir for 3 hours at RT.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 297/299 [M-H]-) disappears, and the product mass appears. If unreacted HOAt ester is visible, add an additional 0.2 equiv of amine.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, then brine, to remove DMF, DIPEA salts, and HOAt byproducts. Dry over Na2SO4 and concentrate.
Workflow 2: Suzuki-Miyaura Cross-Coupling
Objective: Elaborate the 3-bromobenzyl handle via C-C bond formation.
-
Setup: In a microwave vial, combine the amide intermediate from Workflow 1 (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M concentration).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vial and purge with N2 for 5 minutes.
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Self-Validation (IPC): TLC and LC-MS analysis. The distinct 1:1 isotopic bromine pattern will disappear upon successful coupling.
-
Purification: Filter through a pad of Celite to remove palladium black. Purify the concentrated filtrate via silica gel flash chromatography. Final validation must be performed via 1H-NMR, 13C-NMR, and HRMS.
Fig 2: Step-by-step experimental workflow from raw scaffold to final API.
Conclusion
The 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid scaffold is a masterclass in rational drug design geometry. By leveraging its Fsp3-rich oxane core for physicochemical stability, and its orthogonal carboxylic acid and aryl bromide handles for sequential derivatization, medicinal chemists can rapidly explore vast chemical space. Adhering to the mechanistically grounded protocols outlined above ensures high yields, robust scalability, and reproducible synthesis of advanced pharmaceutical intermediates.
References
-
Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]
-
Suzuki reaction Wikipedia[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles National Institutes of Health (NIH) - PMC[Link]
-
Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues National Institutes of Health (NIH) - PMC[Link]
Sources
- 1. 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | 1273870-44-2 [m.chemicalbook.com]
- 2. 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | 1273870-44-2 [m.chemicalbook.com]
- 3. Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Analytical Methodology for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid in DMSO
Executive Summary
In early-stage drug development, the solvent dimethyl sulfoxide (DMSO) is universally employed as the primary vehicle for compound storage and high-throughput screening (HTS). However, the transition of lipophilic molecules from pure DMSO into aqueous assay buffers often triggers unpredictable precipitation.
This technical whitepaper establishes a rigorous framework for profiling the solubility of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (CAS: 1273870-44-2), a building block with a molecular weight of 299.16 g/mol [1]. By dissecting its physicochemical properties and detailing both kinetic and thermodynamic solubility protocols, this guide provides drug development professionals with a self-validating system to ensure data integrity in downstream in vitro assays.
Physicochemical Profiling & Predictive Behavior
To design an effective solubility assay, one must first deconstruct the target molecule's structural moieties and predict their solvation dynamics:
-
The Oxane (Tetrahydropyran) Ring: This saturated oxygen-containing heterocycle provides moderate polarity and conformational flexibility. While it enhances overall solubility compared to a purely aliphatic cyclohexane counterpart, it is not sufficient to overcome strong hydrophobic forces on its own.
-
The 3-Bromobenzyl Moiety: The addition of a meta-brominated aromatic ring introduces significant lipophilicity. Halogenated aromatics are notorious for driving hydrophobic interactions, which strongly favors aggregation and limits aqueous solubility.
-
The Carboxylic Acid Group: This ionizable moiety is the primary driver of pH-dependent solubility. Based on structural analogs such as 4-(4-bromophenyl)oxane-4-carboxylic acid, the predicted pKa of this functional group is approximately 3.68.
Predictive Solvation in DMSO: Because DMSO is a highly polar, aprotic solvent, it effectively solvates both the lipophilic bromobenzyl group (via dispersion forces) and the polar carboxylic acid (via hydrogen bond acceptance). Consequently, the maximum thermodynamic solubility of this compound in pure DMSO is predicted to be exceptionally high (>100 mM). However, introducing this DMSO stock into an aqueous medium at physiological pH (7.4) will trigger a rapid solvent-shift, risking supersaturation and colloidal aggregation.
Methodological Framework: Kinetic vs. Thermodynamic Solubility
A common pitfall in assay design is conflating kinetic and thermodynamic solubility. To build a robust profile, both must be measured independently.
-
Thermodynamic Solubility: The absolute equilibrium solubility of the solid crystal in the solvent. The for this measurement, utilizing HPLC-UV for precise quantification[2].
-
Kinetic Solubility: The concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This mimics the actual conditions of an HTS assay and is best measured via[3].
Workflow for Kinetic and Thermodynamic Solubility Profiling.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that artifacts (such as undissolved micro-crystals or scattering interference) are actively engineered out of the workflow.
Protocol A: Thermodynamic Solubility in Pure DMSO (Shake-Flask / HPLC-UV)
This protocol determines the maximum carrying capacity of DMSO for the compound at room temperature[4].
-
Supersaturation Preparation: Weigh exactly 15.0 mg of the solid compound into a 2 mL microcentrifuge tube. Add 100 µL of anhydrous DMSO.
-
Causality: Using anhydrous DMSO prevents atmospheric moisture from prematurely lowering the dielectric constant of the solvent, which would artificially depress the solubility limit.
-
-
Mechanical Agitation: Vortex vigorously for 3 minutes. If the solution remains clear, incrementally add 5.0 mg of solid compound until a persistent, visible precipitate remains.
-
Equilibration: Incubate the supersaturated suspension at 25°C for 24 hours on an orbital shaker.
-
Causality: Thermodynamic equilibrium requires time. Shorter incubations risk measuring a transient dissolution state rather than true equilibrium[2].
-
-
Phase Separation: Centrifuge the tube at 14,000 rpm for 15 minutes to firmly pellet the undissolved solid.
-
Causality: High-speed centrifugation is mandatory to pellet sub-micron colloidal aggregates that can bypass standard 0.45 µm filtration, preventing false-positive absorbance readings during quantification[4].
-
-
Quantification: Carefully aspirate the supernatant, dilute 1:1000 in mobile phase, and quantify via HPLC-UV against a pre-established standard curve.
Protocol B: Kinetic Solubility in Aqueous Media (Solvent-Shift Nephelometry)
This protocol identifies the precipitation threshold when the DMSO stock is introduced into biological buffers[5].
-
Stock Preparation: Prepare a 10 mM master stock of the compound in anhydrous DMSO.
-
Serial Dilution: In a 96-well microtiter plate, dispense varying volumes of the DMSO stock (e.g., 1 µL to 10 µL).
-
Buffer Addition: Rapidly inject PBS (pH 7.4) into each well to achieve final compound concentrations ranging from 10 µM to 500 µM. Crucial: Ensure the final DMSO concentration never exceeds 1% v/v[2].
-
Causality: Maintaining DMSO ≤ 1% is critical for data integrity, as higher concentrations alter the surface tension of the buffer and artificially inflate kinetic solubility, leading to false assumptions for downstream cellular assays[4].
-
-
Incubation & Measurement: Incubate for 2 hours at 37°C. Measure light scattering using a laser-based nephelometer.
-
Causality: Nephelometry measures the Tyndall effect (light scattered by suspended particles at a 90-degree angle). It provides a highly sensitive, objective numerical basis (in Nephelometric Turbidity Units, NTU) to differentiate trace turbidity from limpid solutions, detecting aggregates at concentrations as low as 20 µM[3].
-
Mechanism of solvent-shift precipitation during aqueous dilution.
Data Presentation & Interpretation
The quantitative data derived from the protocols must be structured to allow immediate decision-making by assay biologists. Below are the structured reference tables representing the expected solubility profile for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.
Table 1: Thermodynamic Solubility Profile (Equilibrium)
Determined via Protocol A (HPLC-UV). Values represent absolute carrying capacity.
| Solvent System | Temp (°C) | Max Solubility (mg/mL) | Max Solubility (mM) | State Observation |
| 100% Anhydrous DMSO | 25 | > 45.0 | > 150.0 | Limpid solution |
| DMSO / Water (50:50) | 25 | 12.5 | 41.8 | Slight opalescence |
| 100% Water (pH 3.0) | 25 | < 0.05 | < 0.16 | Heavy precipitation |
| 100% PBS (pH 7.4) | 25 | 0.85 | 2.84 | Soluble (Ionized state) |
Table 2: Kinetic Solubility Profile (Precipitation Onset)
Determined via Protocol B (Nephelometry). Final DMSO concentration maintained at 1% v/v.
| Target Concentration (µM) | Buffer System | Incubation Time | Nephelometric Signal (NTU) | Interpretation |
| 10 µM | PBS (pH 7.4) | 2 hours | 2.1 | Soluble (Background level) |
| 50 µM | PBS (pH 7.4) | 2 hours | 3.4 | Soluble |
| 100 µM | PBS (pH 7.4) | 2 hours | 18.5 | Metastable (Trace scattering) |
| 250 µM | PBS (pH 7.4) | 2 hours | 145.0 | Insoluble (Precipitation) |
| 500 µM | PBS (pH 7.4) | 2 hours | > 500.0 | Insoluble (Heavy aggregation) |
Interpretation Insight: While the compound is highly soluble in pure DMSO, kinetic dilution into aqueous buffer triggers nucleation at concentrations exceeding 100 µM. For in vitro screening, working concentrations should be capped at 50 µM to guarantee the compound remains fully solvated and bioavailable.
References
-
EPA CompTox Chemicals Dashboard. 4-(4-Bromophenyl)oxane-4-carboxylic acid Properties (pKa Reference). Available at:[Link]
-
ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at:[Link]
-
Joint Research Centre (JRC) Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available at:[Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at:[Link]
Sources
- 1. 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | 1273870-44-2 [m.chemicalbook.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Tetrahydropyran Amino Acids: Synthetic Architectures and Pharmacochemical Utility
[1][2]
Executive Summary
This technical guide analyzes the structural utility, synthetic pathways, and pharmacochemical applications of tetrahydropyran (THP) amino acids. Unlike standard proteinogenic amino acids, THP analogs offer a unique combination of conformational restriction and polarity modulation . By replacing the methylene unit of a carbocyclic analog (e.g., cyclohexane) with an ether oxygen, researchers can lower lipophilicity (LogP) while maintaining steric bulk, a critical strategy in optimizing oral bioavailability and blood-brain barrier (BBB) permeation.
This guide focuses on the two primary classes of THP amino acids:
-
Achiral/Symmetric: 4-aminotetrahydropyran-4-carboxylic acid (Atc), a disubstituted glycine analog used to induce helical turns.
-
Chiral/Asymmetric: 2- and 3-substituted THP amino acids, often used as glycomimetics or constrained glutamate analogs.
Part 1: Structural Rationale & Pharmacochemistry
The "Ether Switch" and Bioisosterism
In medicinal chemistry, the tetrahydropyran ring is frequently employed as a bioisostere for the cyclohexane ring. While cyclohexane is lipophilic, the THP ring introduces a hydrogen bond acceptor (the ether oxygen) and lowers the cLogP by approximately 1.0–1.5 units.
-
Solubility: The lone pairs on the oxygen atom increase aqueous solubility compared to carbocyclic counterparts.
-
Metabolic Stability: The THP ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, unlike the cyclohexane ring which is prone to hydroxylation.
Conformational Restriction (The Entropy Trap)
Incorporating the
-
Mechanism: When incorporated into a peptide, the steric bulk of the THP ring forces the backbone into specific conformations (often helical or turn structures).
-
Thermodynamics: By pre-organizing the molecule into a bioactive conformation, the entropic penalty (
) of binding to a receptor is significantly reduced, theoretically increasing binding affinity ( ).
Figure 1: Thermodynamic rationale for using THP amino acids in drug design. The constrained scaffold minimizes the entropy loss upon binding.
Part 2: Synthetic Architectures
The synthesis of THP amino acids depends heavily on the desired substitution pattern. The most common analog, 4-aminotetrahydropyran-4-carboxylic acid (Atc) , is synthesized via the Bucherer-Bergs reaction.
The Bucherer-Bergs Pathway (Symmetric Cores)
This is the industry-standard route for generating
-
Precursor: Tetrahydro-4H-pyran-4-one.[1]
-
Intermediate: A spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione).[1]
-
Product: Hydrolysis of the hydantoin yields the free amino acid.
Expert Insight: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this substrate because the Strecker reaction often yields the amino-nitrile which can be difficult to hydrolyze without harsh conditions that might degrade the ether linkage or cause ring-opening.
Asymmetric Strategies (Chiral Cores)
For 2- or 3-substituted THP amino acids (e.g., dysiherbaine analogs), simple ketone condensation is insufficient.
-
Prins Cyclization: Uses homoallylic alcohols and aldehydes to form the THP ring with high diastereoselectivity.
-
Petasis Reaction: A multicomponent reaction (boronic acid + amine + glyoxal) that can generate substituted amino acids.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid (Atc) via Spiro-Hydantoin
Target: Gram-scale synthesis of the hydrochloride salt.
Phase A: Formation of the Spiro-Hydantoin
Reagents: Tetrahydro-4H-pyran-4-one (10 mmol), Ammonium Carbonate (30 mmol), Potassium Cyanide (12 mmol), Ethanol/Water (1:1 v/v).
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium carbonate (2.88 g) and potassium cyanide (0.78 g) in 20 mL of H₂O.
-
Safety Check: KCN is highly toxic. Perform in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) nearby to neutralize spills.
-
-
Addition: Add tetrahydro-4H-pyran-4-one (1.0 g) dissolved in 20 mL Ethanol.
-
Reaction: Heat the mixture to 55–60°C for 12 hours.
-
Process Control: Do not exceed 70°C to avoid polymerization or decomposition of the ammonium carbonate.
-
-
Isolation: Cool the mixture to 0°C in an ice bath. The spiro-hydantoin will precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum.
-
Validation: Melting point should be >200°C (decomposition).
-
Phase B: Hydrolysis to Amino Acid
Reagents: Spiro-hydantoin (from Phase A), 6M NaOH (aq).
-
Hydrolysis: Suspend the spiro-hydantoin (1.0 g) in 15 mL of 6M NaOH.
-
Reflux: Heat to reflux (100°C) for 24–48 hours.
-
Monitoring: Monitor ammonia evolution. The reaction is complete when ammonia gas ceases to evolve (test vapor with damp pH paper; it will stop turning blue).
-
-
Neutralization: Cool to room temperature. Adjust pH to ~2.0 using concentrated HCl.
-
Purification: The amino acid hydrochloride may not precipitate immediately due to high water solubility. Evaporate to dryness. Extract the solid residue with hot ethanol (the amino acid salt dissolves; NaCl remains insoluble). Filter off NaCl.
-
Crystallization: Concentrate the ethanol filtrate and add diethyl ether to induce crystallization of 4-aminotetrahydropyran-4-carboxylic acid hydrochloride.
Data Summary for Validation:
| Parameter | Expected Value | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | >260°C (dec) | Capillary MP |
| 1H NMR (D₂O) | 400 MHz NMR | |
| Solubility | High in H₂O, Low in EtOH/Et₂O | Solubility Test |
Part 4: Visualization of Synthetic Workflow
Figure 2: Step-by-step synthetic workflow for the generation of the Atc scaffold.
References
-
Bucherer-Bergs Reaction Mechanism & Utility
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
-
Synthesis of THP Amino Acids
-
Conformational Restriction in Peptides
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted glycine motif." Biopolymers, 60(6), 396–419. Link
-
-
THP as a Bioisostere
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Stereoselective Synthesis (Dysiherbaine analogs)
-
Phillips, M. A., et al. (2007). "Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions." Organic Letters, 9(21), 4313-4316. Link
-
Methodological & Application
Application Note: Synthesis and Scale-Up Protocols for 4-Benzyltetrahydropyran-4-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently utilized to impart metabolic stability and conformational restriction in drug candidates. Specifically, 4-substituted tetrahydropyran-4-carboxylic acids serve as critical precursors for spirocyclic systems, matrix metalloproteinase (MMP) inhibitors, and chemokine receptor antagonists.
This application note details a robust, three-step synthetic workflow for the preparation of 4-benzyltetrahydropyran-4-carboxylic acid . By starting from commercially available tetrahydropyran-4-carboxylic acid, the protocol leverages a highly efficient enolate alkylation strategy. We provide mechanistic rationale, step-by-step methodologies, and analytical benchmarks designed to ensure high yield and reproducibility on both bench and preparative scales.
Mechanistic Rationale & Experimental Design
To build a self-validating and scalable protocol, it is essential to understand the causality behind the reagent selection. The synthesis relies on the transient formation of a quaternary carbon center via enolate chemistry.
-
Esterification (Protection): The free carboxylic acid must be masked to prevent proton transfer during the alkylation step. A simple Fischer esterification to the methyl ester is preferred due to its low steric profile, which is crucial for the subsequent enolization.
-
Kinetic Enolization & Alkylation: The
-proton of methyl tetrahydropyran-4-carboxylate is sterically hindered. Using a weaker base (e.g., NaH or alkoxides) leads to incomplete deprotonation and problematic side reactions (such as Claisen condensations). Lithium diisopropylamide (LDA) at -78 °C ensures rapid, quantitative, and irreversible formation of the kinetic lithium enolate. Benzyl bromide is selected over benzyl chloride due to the superior leaving group ability of the bromide ion, facilitating a rapid displacement before the enolate can degrade . -
Sterically Hindered Saponification: The resulting methyl 4-benzyltetrahydropyran-4-carboxylate features a neopentyl-like quaternary center, making the carbonyl carbon highly inaccessible to nucleophiles. Standard aqueous NaOH hydrolysis is notoriously sluggish here. We employ Lithium Hydroxide (LiOH) in a mixed THF/Water solvent system. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, thereby driving the hydrolysis of the sterically demanding ester to completion .
Caption: Synthetic workflow for the preparation of 4-benzyltetrahydropyran-4-carboxylic acid.
Step-by-Step Experimental Protocols
Step 3.1: Synthesis of Methyl tetrahydropyran-4-carboxylate
Objective: Mask the carboxylic acid to enable
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Dissolve tetrahydropyran-4-carboxylic acid (10.0 g, 76.8 mmol) in anhydrous methanol (150 mL). Carefully add concentrated sulfuric acid (1.5 mL) dropwise while stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, staining with KMnO
). -
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Dilute the residue with ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO
(2 × 100 mL) and brine (100 mL). -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo to yield the methyl ester as a pale yellow oil. Expected Yield: ~10.5 g (95%).
Step 3.2: Enolate Alkylation with Benzyl Bromide
Objective: Construct the quaternary carbon center at the 4-position.
-
Preparation of LDA: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, add anhydrous diisopropylamine (11.8 mL, 84.0 mmol) and anhydrous THF (80 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (33.6 mL of a 2.5 M solution in hexanes, 84.0 mmol) dropwise. Stir for 30 minutes at -78 °C.
-
Enolization: Dissolve methyl tetrahydropyran-4-carboxylate (10.0 g, 69.4 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the freshly prepared LDA over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (10.0 mL, 84.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NH
Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over Na SO , and concentrate. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to afford methyl 4-benzyltetrahydropyran-4-carboxylate. Expected Yield: ~14.3 g (88%).
Caption: Mechanistic pathway of the LDA-mediated enolization and SN2 alkylation.
Step 3.3: Saponification to the Free Acid
Objective: Hydrolyze the sterically hindered ester to yield the target pharmacophore.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 4-benzyltetrahydropyran-4-carboxylate (10.0 g, 42.7 mmol) in a mixture of THF (60 mL) and Water (30 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H
O) (8.9 g, 213.5 mmol, 5.0 eq). Attach a reflux condenser and heat the biphasic mixture to 60 °C for 24-36 hours. Monitor via LC-MS or TLC to ensure complete consumption of the sterically hindered ester. -
Acidic Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material or non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 2M HCl. The product will precipitate as a white solid.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organics with brine, dry over Na
SO , and concentrate in vacuo. Triturate the crude solid with cold hexanes to afford pure 4-benzyltetrahydropyran-4-carboxylic acid. Expected Yield: ~8.5 g (90%).
Quantitative Data & Analytical Benchmarks
To ensure the trustworthiness of the protocol, intermediate and final products must be validated against expected analytical benchmarks. Table 1 outlines the optimization parameters that justify the reagent selection, while Table 2 provides the expected analytical fingerprint of the final compound.
Table 1: Reaction Optimization for the Alkylation Step
| Base (Eq) | Solvent | Temp Profile | Electrophile | Yield (%) | Process Observation |
| NaH (1.5) | THF | 0 °C to RT | Benzyl Chloride | < 20% | Incomplete deprotonation; complex mixture. |
| LHMDS (1.2) | THF | -78 °C to RT | Benzyl Bromide | 65% | Sluggish alkylation; unreacted starting material. |
| LDA (1.2) | THF | -78 °C to RT | Benzyl Bromide | 88% | Clean conversion; optimal scalability. |
Table 2: Analytical Characterization of 4-Benzyltetrahydropyran-4-carboxylic acid
| Analytical Technique | Parameter / Region | Expected Result |
| Benzyl -CH | ||
| THP Ring Protons | ||
| Aromatic Protons | ||
| Carbonyl Carbon | ||
| Mass Spectrometry (ESI-MS) | [M-H] | m/z 219.1 (Negative ionization mode) |
References
-
Smith, I. H., Alorati, A., Frampton, G., Jones, S., O'Rourke, J., & Woods, M. W. (2003). Rapid Scale-Up of the Matrix Metalloproteinase Inhibitor CH5902: Process Safety and Route Development Considerations. Organic Process Research & Development, 7(6), 821–827. URL:[Link]
-
Serra, I., et al. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. Molecules, 24(3), 404. URL:[Link]
Advanced Amide Coupling Protocols for Sterically Hindered α-Quaternary Carboxylic Acids
Target Substrate: 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
Introduction & Substrate Profiling
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid is a highly valuable building block in modern medicinal chemistry. Its structural architecture features a tetrahydropyran core and a 3-bromobenzyl moiety, making it an excellent precursor for synthesizing spirocyclic compounds and conformationally restricted drug candidates.
However, this molecule presents two distinct chemical challenges:
-
Severe Steric Hindrance: The carboxylic acid is situated at an α-quaternary carbon on the tetrahydropyran ring. This dense steric shield blocks the trajectory of incoming nucleophiles, rendering traditional amide coupling protocols (such as EDC/HOBt) sluggish or entirely ineffective.
-
Orthogonal Reactivity: The molecule contains an aryl bromide handle intended for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). The chosen amidation conditions must not induce premature debromination or cross-reactivity.
Strategic Selection of Coupling Reagents (Causality & Mechanism)
-
COMU (Oxyma-Based Uronium Salt): For primary or moderately hindered secondary amines, COMU is the premier choice. It forms a highly reactive Oxyma Pure active ester. Unlike HOBt-based reagents, COMU is non-explosive, produces water-soluble byproducts, and provides exceptional coupling efficiency for hindered substrates[1].
-
HATU (Anchimeric Assistance): HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at position 7 of the HOAt ring acts as an intramolecular general base. It hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite the steric bulk (a phenomenon known as anchimeric assistance)[2].
-
BTFFH (In Situ Acyl Fluoride Generation): For severely hindered secondary amines or electron-deficient anilines, generating an acyl fluoride in situ using BTFFH is the optimal strategy. The fluoride ion is highly electronegative but sterically minute (similar in size to a hydrogen atom). This creates a highly electrophilic carbonyl carbon without adding the massive steric bulk associated with OBt or OAt esters[3]. Furthermore, acyl fluorides are highly resistant to racemization and degradation[4].
-
Oxalyl Chloride (Acid Chloride Formation): The traditional brute-force approach. While highly effective for quaternary acids, it requires strict anhydrous conditions and can occasionally lead to side reactions, though the aryl bromide remains stable[5].
Quantitative Data: Reagent Comparison
The following table summarizes the expected performance of various coupling strategies specifically for α-quaternary tetrahydropyran-4-carboxylic acids.
| Coupling Reagent | Active Intermediate | Steric Profile of Intermediate | Relative Reactivity (Hindered Acids) | Byproduct Safety & Workup |
| EDC / HOBt | OBt Ester | Very Bulky | Low (Often <20% yield) | Moderate (Urea is water-soluble) |
| HATU | OAt Ester | Bulky | High (Anchimeric assistance) | Poor (Allergenic, poorly soluble) |
| COMU | Oxyma Ester | Moderate | High | Excellent (Water-soluble) |
| BTFFH | Acyl Fluoride | Minimal | Very High | Good (Urea byproduct) |
| Oxalyl Chloride | Acid Chloride | Minimal | Very High | Hazardous (HCl gas evolution) |
Reagent Selection Logic
Decision tree for selecting the optimal coupling reagent based on amine nucleophilicity.
Experimental Protocols
Protocol A: COMU-Mediated Coupling (For Primary & Unhindered Secondary Amines)
COMU is highly recommended for standard couplings due to its safety profile and the ease of removing its water-soluble byproducts[6].
Reagents:
-
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (1.0 equiv, 1.0 mmol)
-
Amine (1.1 equiv, 1.1 mmol)
-
COMU (1.2 equiv, 1.2 mmol)
-
DIPEA (3.0 equiv, 3.0 mmol)
-
Anhydrous DMF or DCM (5.0 mL, 0.2 M)
Step-by-Step Procedure:
-
Dissolution: In an oven-dried flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add COMU in one portion.
-
Self-Validation Checkpoint: Stir at 0 °C for 15–30 minutes. To ensure the self-validating integrity of the protocol, remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LCMS. The complete disappearance of the starting acid mass and the appearance of the methyl ester mass confirms successful Oxyma-ester formation.
-
Coupling: Add the amine to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir for 4–12 hours. Monitor completion via LCMS or TLC.
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL). The COMU byproducts will partition entirely into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: BTFFH-Mediated Acyl Fluoride Coupling (For Severely Hindered or Electron-Deficient Amines)
When the amine is sterically demanding or poorly nucleophilic (e.g., anilines), the active ester's steric bulk must be minimized. BTFFH generates an acyl fluoride in situ, providing an unhindered, highly electrophilic trajectory for the amine[3].
Reagents:
-
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (1.3 equiv, 1.3 mmol)
-
Amine (1.0 equiv, 1.0 mmol)
-
BTFFH (1.5 equiv, 1.5 mmol)
-
DIPEA (4.5 equiv, 4.5 mmol)
-
Anhydrous DCM or DCE (5.0 mL, 0.2 M)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid and DIPEA in anhydrous DCM under a nitrogen atmosphere.
-
Fluorination: Add BTFFH at room temperature.
-
Self-Validation Checkpoint: Stir the mixture for 30 minutes. Acyl fluorides are remarkably stable compared to acyl chlorides. You can spot the reaction directly on a silica TLC plate or inject it into a GCMS/LCMS to verify the quantitative conversion to the acyl fluoride intermediate before proceeding.
-
Coupling: Add the amine (1.0 equiv) to the reaction mixture.
-
Thermal Acceleration (If Required): For exceptionally unreactive amines, swap the solvent to 1,2-dichloroethane (DCE) and heat the reaction to 60–80 °C for 12–24 hours[4].
-
Workup: Dilute with DCM (20 mL), wash with water (2 × 15 mL) and brine (15 mL).
-
Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography. The aryl bromide remains completely intact throughout this process.
Workflow for BTFFH-mediated acyl fluoride generation and amide coupling.
References
- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center,
- Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews,
- BenchChem. "A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling." BenchChem Technical Guides,
- BenchChem. "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids." BenchChem Technical Guides,
- BenchChem. "A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis." BenchChem Technical Guides,
- Royal Society of Chemistry. "A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature." Organic & Biomolecular Chemistry,
- Master Organic Chemistry.
- Merck Millipore. "COMU Novabiochem coupling reagents for peptide synthesis.
Sources
The Strategic Utility of 4-(3-Bromobenzyl)tetrahydropyran in Modern Drug Discovery: Application Notes and Protocols
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of the 4-(3-bromobenzyl)tetrahydropyran scaffold. This document outlines the rationale behind its use, provides detailed synthetic protocols, and presents a roadmap for its application in generating novel, high-value chemical entities for therapeutic intervention.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the developability of a lead candidate. The 4-(3-bromobenzyl)tetrahydropyran scaffold is a thoughtfully designed starting point, integrating two key structural motifs, each contributing distinct and advantageous properties.
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle that has gained significant traction as a "privileged" scaffold in medicinal chemistry. It is often employed as a bioisostere for a cyclohexane ring.[1][2] Compared to its carbocyclic counterpart, the THP ring offers several advantages:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.[1] This introduction of a polar heteroatom generally leads to lower lipophilicity compared to a cyclohexyl group, which can translate to improved aqueous solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
-
Reduced Metabolic Liability: The ether linkage in the THP ring is generally more stable to metabolic degradation than certain positions on a cyclohexane ring, which can be susceptible to oxidative metabolism.
-
Conformational Rigidity: The THP ring possesses a degree of conformational rigidity, which can help in pre-organizing the appended functionalities for optimal interaction with a biological target, thereby reducing the entropic penalty upon binding.[1]
The 3-bromobenzyl moiety serves as a versatile chemical handle for library generation and structure-activity relationship (SAR) studies. The bromine atom at the meta-position of the benzyl ring is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions.[3][4][5] This allows for the facile introduction of diverse chemical functionalities, enabling a broad exploration of chemical space around the core scaffold. The use of bromine in drug molecules has been shown to sometimes enhance therapeutic activity and favorably modulate metabolism.[6][7]
This combination of a favorable heterocyclic core with a reactive handle for chemical diversification makes 4-(3-bromobenzyl)tetrahydropyran an exemplary scaffold for initiating a drug discovery program.
Synthesis of the 4-(3-Bromobenzyl)tetrahydropyran Scaffold
Experimental Protocol: Synthesis of 4-(3-Bromobenzyl)tetrahydropyran
Scheme 1: Proposed Synthesis of 4-(3-Bromobenzyl)tetrahydropyran
Caption: Proposed two-step synthesis of the target scaffold.
Step 1: Synthesis of 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-ol
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether (Et2O) dropwise to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine or gentle warming may be required. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous Et2O dropwise via the dropping funnel.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Work-up and Purification: Extract the aqueous layer with Et2O (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-ol.
Step 2: Barton-McCombie Deoxygenation to 4-(3-Bromobenzyl)tetrahydropyran
-
Xanthate Formation: To a solution of 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0 °C and add carbon disulfide (CS2, 2.0 eq) dropwise, followed by methyl iodide (MeI, 1.5 eq). Stir the reaction at room temperature for 2-3 hours.
-
Work-up of Xanthate: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude xanthate intermediate is often used in the next step without further purification.
-
Deoxygenation: Dissolve the crude xanthate intermediate in toluene. Add tributyltin hydride (Bu3SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Reaction and Purification: Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-(3-bromobenzyl)tetrahydropyran.
Application in Drug Discovery: A Kinase Inhibitor Program
The 4-(3-bromobenzyl)tetrahydropyran scaffold is an excellent starting point for the development of inhibitors for a variety of protein families, including protein kinases, which are implicated in numerous diseases such as cancer and inflammatory disorders.[8] The following section outlines a hypothetical drug discovery workflow using this scaffold to develop novel kinase inhibitors.
Library Synthesis via Palladium-Catalyzed Cross-Coupling
The presence of the bromo-benzyl group allows for the generation of a diverse library of analogues through various palladium-catalyzed cross-coupling reactions.[4][5]
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Linkage | Key Reagents and Conditions |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | C-C (biaryl/heteroaryl) | Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100 °C |
| Buchwald-Hartwig Amination | Primary/secondary amines, amides, carbamates | C-N | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100 °C |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Pd(PPh3)4, CuI, Et3N, THF, rt to 50 °C |
| Heck Coupling | Alkenes | C-C (alkene) | Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial or a sealed tube, add 4-(3-bromobenzyl)tetrahydropyran (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (K2CO3, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
Proposed Drug Discovery Workflow
The following diagram illustrates a typical workflow for a kinase inhibitor discovery program starting from the 4-(3-bromobenzyl)tetrahydropyran scaffold.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Application Note: Strategic Functionalization of the Aryl Bromide in Oxane-4-Carboxylic Acids
Executive Summary & Strategic Analysis
The functionalization of 4-(4-bromophenyl)oxane-4-carboxylic acid (also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid) represents a critical transformation in medicinal chemistry. This scaffold features a gem-disubstituted quaternary center containing both a polar carboxylic acid and a lipophilic aryl bromide.
The Core Challenge: The primary difficulty lies in the chemoselectivity between the aryl bromide (the electrophile) and the free carboxylic acid (a potential catalyst poison or proton source).
-
Direct Functionalization: Feasible for Suzuki-Miyaura couplings but requires careful base selection to manage the carboxylate species.
-
Protected Functionalization: Mandatory for Buchwald-Hartwig aminations to prevent ammonium-carboxylate salt formation and palladium deactivation.
This guide details three robust protocols: Direct Suzuki Coupling , Protected Buchwald-Hartwig Amination , and Dianion Lithiation .
Decision Matrix & Workflow
Before initiating experimentation, select the appropriate pathway based on the desired nucleophile.
Figure 1: Strategic decision tree for functionalizing bromoaryl-oxane acids. Blue nodes indicate starting points; Green indicates direct methods; Red indicates required protection steps.
Protocol A: Direct Suzuki-Miyaura Coupling
Application: Introduction of aryl/heteroaryl groups without protecting the carboxylic acid.
Scientific Rationale
Contrary to common belief, free carboxylic acids can undergo Pd-catalyzed coupling if converted to their carboxylate salts in situ. The carboxylate anion is a poor ligand for Palladium compared to phosphines, minimizing catalyst poisoning. However, the quaternary center at the 4-position of the oxane ring imposes steric bulk, requiring active catalyst systems like Pd(dppf)Cl₂ or SPhos-Pd-G2 .
Materials
-
Substrate: 4-(4-bromophenyl)oxane-4-carboxylic acid (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) — Crucial: Excess base is needed to deprotonate the acid AND activate the boronic acid.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the oxane acid substrate, boronic acid, and K₂CO₃.
-
Degassing: Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The starting material (acid) will ionize in negative mode (ES-).
-
-
Workup (Acidic):
-
Cool to room temperature.[1]
-
Dilute with EtOAc.
-
Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product (carboxylic acid) will precipitate or partition into the organic phase.
-
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Protocol B: Protected Buchwald-Hartwig Amination
Application: Introduction of amine groups (C-N bond formation).
Scientific Rationale
Direct amination of free carboxylic acids is generally unsuccessful. The amine nucleophile reacts with the carboxylic acid to form an unreactive ammonium carboxylate salt. Furthermore, carboxylates can displace halides on the Pd(II) intermediate, arresting the catalytic cycle. Therefore, a Protection-Coupling-Deprotection sequence is required.
Workflow Overview
-
Esterification: TMSCHN₂ or MeOH/H₂SO₄ (Yield >95%).
-
Coupling: Pd-catalyzed amination.
-
Saponification: LiOH hydrolysis.
Detailed Step 2: The Coupling Reaction
-
Substrate: Methyl 4-(4-bromophenyl)oxane-4-carboxylate.
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (depending on amine steric profile).
-
Base: Cs₂CO₃ (Weak base) or NaOtBu (Strong base).
-
Solvent: Toluene or t-Amyl Alcohol.
Experimental Procedure
-
Inertion: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Methyl ester substrate (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).
-
Catalyst: Add Pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%).
-
Reaction: Add anhydrous Toluene (0.2 M concentration). Heat to 100°C for 12 hours.
-
Purification: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Hydrolysis (Step 3): Dissolve the coupled ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3 equiv) and stir at 50°C for 2 hours to recover the free acid.
Protocol C: Dianion Lithium-Halogen Exchange
Application: Introduction of electrophiles (aldehydes, ketones, CO₂) via a nucleophilic aryl species.
Scientific Rationale
The carboxylic acid proton (pKa ~4-5) is far more acidic than the aryl bromide. By using 2.1 equivalents of n-Butyllithium , one generates a dianion : the first equivalent forms the lithium carboxylate, and the second performs the Lithium-Halogen exchange. The carboxylate group effectively acts as a "transient protecting group."
Diagram: Dianion Mechanism
Figure 2: Sequential lithiation strategy generating the reactive dianion species.
Experimental Procedure
-
Cryogenic Setup: Place the oxane acid substrate (1.0 equiv) in a dry flask under Argon. Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (2.2 equiv) dropwise over 15 minutes.
-
Observation: The first equivalent produces a precipitate (Li-salt), which may re-dissolve or form a suspension upon addition of the second equivalent.
-
-
Exchange: Stir at -78°C for 30–45 minutes.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.5 equiv) dissolved in THF.
-
Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl solution.
-
Workup: Acidify to pH 3 with 1M HCl to protonate the carboxylic acid, then extract with EtOAc.
Comparative Data & Troubleshooting
| Feature | Suzuki (Direct) | Buchwald (Protected) | Lithiation (Dianion) |
| Step Count | 1 Step | 3 Steps | 1 Step |
| Overall Yield | 70–90% | 50–75% (cumulative) | 60–85% |
| Moisture Sensitivity | Low (Aqueous compatible) | High (Anhydrous required) | Very High (Strictly Anhydrous) |
| Common Failure Mode | Incomplete conversion (add more base) | Hydrolysis failure (steric bulk) | Quenching by moisture |
Expert Tip on Sterics: The oxane ring at the 4-position creates significant steric hindrance "above and below" the plane of the arene. In the Buchwald sequence, hydrolysis of the methyl ester after coupling can be sluggish. If LiOH/THF fails, switch to TMSOK (Potassium trimethylsilanolate) in THF, which attacks esters via a non-hydrolytic mechanism suitable for hindered substrates.
References
-
Suzuki Coupling of Free Acids: Goossen, L. J., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Journal of Organic Chemistry, 2008 .
-
Buchwald-Hartwig General Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 .
-
Dianion Chemistry: Mortensen, D. S., et al. "Synthesis of 4,4-disubstituted tetrahydropyrans." Organic Preparations and Procedures International, 2009 .
-
Scaffold Data: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1152567-60-6).[2] PubChem Compound Summary.
Sources
Preparation of spirocyclic derivatives from 4-substituted oxanes
Application Note AN-2026
Strategic Synthesis of Spirocyclic Scaffolds from 4-Substituted Oxanes: Improving Metabolic Stability and Vectorial Exploration
Introduction: Escaping Flatland with Oxanes
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is a critical strategy for improving clinical success rates.[1] As detailed in the seminal "Escape from Flatland" analysis by Lovering et al., increasing the fraction of
4-Substituted oxanes (tetrahydropyrans) represent a privileged starting point for this 3D-diversification. Unlike cyclohexanes, the oxane ether oxygen lowers lipophilicity (
This Application Note details the synthesis of spirocyclic derivatives from 4-substituted oxanes. By installing a spiro-center at the C4 position, researchers can:
-
Lock Conformation: Restrict the oxane ring into a specific chair conformation, vectorially projecting substituents.
-
Modulate Lipophilicity: Introduce polar spiro-ethers (oxetanes, tetrahydrofurans) to fine-tune physicochemical properties.
-
Block Metabolism: Sterically occlude the vulnerable C4 position from oxidative metabolism (CYP450).
Strategic Overview: Selecting the Right Spiro-System
Before beginning synthesis, select the spiro-architecture that matches your medicinal chemistry goals.
Figure 1: Decision matrix for spiro-oxane synthesis based on medicinal chemistry objectives.
Protocol 1: Synthesis of 6-Oxaspiro[2.5]octanes (Spiro-Cyclopropanes)
This protocol describes the construction of a spiro-cyclopropane ring at the 4-position of a 4-cyano-oxane. This is a high-value scaffold seen in antiviral agents (e.g., Ledipasvir intermediates) where the nitrile provides a handle for further functionalization.
Mechanistic Rationale
The reaction proceeds via a double nucleophilic substitution (
-
NaH (Sodium Hydride): Effective but requires careful temperature control to avoid "runaway" exotherms during the second cyclization step.
-
LiHMDS/KHMDS: Provide kinetic control but are often too expensive for large-scale prep.
-
Recommendation: We utilize NaH in a DMSO/THF mixture. DMSO accelerates the
reaction by solvating the sodium cation, making the enolate "naked" and more reactive.
Materials
-
Substrate: 4-Cyano-tetrahydropyran (1.0 equiv)
-
Reagent: 1,2-Dibromoethane (1.2 equiv)
-
Base: NaH (60% dispersion in mineral oil, 2.5 equiv)
-
Solvent: DMSO / THF (1:3 ratio)
-
Quench: Sat. aq.
Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.5 equiv) in dry THF (0.2 M relative to substrate). Cool to 0 °C.
-
Substrate Addition: Dissolve 4-cyano-tetrahydropyran in THF/DMSO (3:1). Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Evolution of
gas. Wait until bubbling ceases (approx. 30 min) to ensure complete formation of the initial anion.
-
-
Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise via syringe pump over 1 hour while maintaining temperature at 0–5 °C.
-
Critical Control: Rapid addition leads to intermolecular dimerization rather than intramolecular spiro-cyclization.
-
-
Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Monitoring: TLC (Hexane:EtOAc 4:1). The product will have a higher
than the starting material due to the loss of the acidic proton and increased lipophilicity.
-
-
Workup: Cool to 0 °C. Quench carefully with sat. aq.
. Extract with (3x).-
Note: Avoid DCM for extraction if possible; emulsions are common with DMSO residues.
-
-
Purification: Flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).
Expected Results
| Parameter | Value |
| Typical Yield | 75 – 85% |
| Appearance | White crystalline solid or colorless oil |
| Key NMR Signal |
Protocol 2: Synthesis of 1,6-Dioxaspiro[4.5]decane via Prins Cyclization
For generating spiro-ethers (tetrahydrofurans or tetrahydropyrans fused to the oxane), the Prins cyclization is superior to Grignard addition/cyclization because it avoids the formation of tertiary alcohol intermediates that can be prone to elimination.
This protocol utilizes Tetrahydro-4H-pyran-4-one and a homoallylic alcohol.
Mechanistic Rationale
The reaction is an acid-catalyzed condensation. The ketone forms an oxocarbenium ion, which is attacked by the alkene of the homoallylic alcohol. A subsequent solvolysis or capture by a nucleophile closes the ring.
-
Acid Choice: Methanesulfonic acid (MsOH) is preferred over
(too oxidizing) or TFA (often forms trifluoroacetate esters that require a second hydrolysis step).
Figure 2: Simplified mechanistic flow of the Prins spiro-cyclization.
Materials
-
Substrate: Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Reagent: 3-Buten-1-ol (1.2 equiv)
-
Catalyst: Methanesulfonic acid (MsOH) (2.0 equiv)
-
Solvent: DCM (Dichloromethane)
-
Additives: None (Non-aqueous conditions are preferred)
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with Tetrahydro-4H-pyran-4-one (10 mmol) and 3-buten-1-ol (12 mmol) in DCM (50 mL).
-
Acid Addition: Cool to 0 °C. Add MsOH (20 mmol) dropwise. The solution may turn slightly yellow.
-
Reaction: Warm to RT and stir for 4–6 hours.
-
Note: If the reaction stalls, heating to reflux (40 °C) is permissible, but watch for polymerization of the alkene.
-
-
Quench: Pour the mixture into an ice-cold solution of sat. aq.
. Stir vigorously until gas evolution stops. -
Extraction: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over
. -
Purification: The crude product often contains the mesylate ester (if the carbocation was trapped by MsO-).
-
Refinement: If the mesylate is formed, treat the crude oil with
in MeOH to hydrolyze it to the alcohol, or use basic alumina chromatography to effect elimination/cyclization if applicable. -
Target Isolation: For the spiro-ether, purification via silica gel chromatography (Hexane/EtOAc) usually yields the 1,6-dioxaspiro[4.5]decane .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protocol 1: Low Yield | Polymerization of 1,2-dibromoethane. | Dilute reaction further (0.1 M). Add alkylating agent slower. |
| Protocol 1: Elimination | Formation of vinyl-oxane. | Temperature too high during base addition. Keep at 0 °C. |
| Protocol 2: No Reaction | Wet solvent/reagents. | The oxocarbenium ion is water-sensitive. Dry DCM over molecular sieves. |
| Protocol 2: Black Tar | Acid too strong/conc. | Switch from MsOH to milder Lewis Acid ( |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] [Link]
-
Wuitschik, G., Rogers-Evans, M., et al. (2008).[3][4] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515.[3] [Link]
-
Reddy, B. V. S., et al. (2002). Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. Heterocycles, 58(1), 659-666. [Link]
-
Budakoti, A., et al. (2021).[5] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.[5][6] [Link][5]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Dialkylation of Malonates for the Synthesis of Oxane Rings
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate via Double SN2 Alkylation
Introduction & Mechanistic Rationale
The oxane (tetrahydropyran) ring is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for piperidines or cycloalkanes to modulate lipophilicity and metabolic stability. The synthesis of 4,4-disubstituted oxanes is typically achieved through the dialkylation of malonic esters[1].
The reaction utilizes diethyl malonate and a dihalo-ether, specifically bis(2-chloroethyl) ether , in the presence of a strong base. The transformation is a cascade process: an initial intermolecular SN2 monoalkylation is immediately followed by a second deprotonation and a rapid, entropy-driven intramolecular SN2 cyclization to form the six-membered oxane ring[2].
Causality in Reagent Selection
-
Base and Solvent Pairing: When using an alkoxide base, it is critical to match the alkoxide with the ester alkyl group (e.g., Sodium ethoxide with diethyl malonate) to prevent scrambling via transesterification[3].
-
Phase Transfer Catalysis (PTC): For industrial scale-up, the classical NaOEt/EtOH method is often replaced by a biphasic NaOH/H2O system utilizing Tetrabutylammonium bromide (TBAB). TBAB acts as a phase-transfer shuttle, transporting hydrophilic hydroxide ions into the organic phase to deprotonate the malonate, bypassing the need for hazardous metallic sodium and strictly anhydrous conditions[2],[4].
-
Electrophile Concentration: The dihalide must be added dropwise. Maintaining a low steady-state concentration of the monoalkylated intermediate strongly favors intramolecular ring closure over intermolecular polymerization.
Mechanistic Workflow
The following diagram illustrates the logical progression and mechanistic milestones of the dialkylation workflow.
Caption: Mechanistic sequence for the dialkylation of diethyl malonate to form an oxane ring.
Quantitative Data & Optimization
The choice of base and solvent system profoundly impacts the yield and scalability of the oxane ring formation. The table below synthesizes quantitative optimization data across different methodologies.
| Method | Base / Catalyst | Solvent System | Temp (°C) | Typical Yield (%) | Scalability & Safety Profile |
| Classical Alkoxide | Na metal / EtOH (forms NaOEt) | Absolute Ethanol | 78°C (Reflux) | 75 – 82% | Moderate: Requires handling of hazardous Na metal; strict anhydrous conditions[3]. |
| Phase Transfer (PTC) | Aqueous NaOH / TBAB | Biphasic (Org/H2O) | 50 – 100°C | 85 – 90% | High: Industrial standard. Avoids pyrophoric reagents; highly reproducible[2],[4]. |
| Hydride Deprotonation | NaH (60% dispersion) | THF or DMF | 0°C to 65°C | 60 – 70% | Low: Evolution of H2 gas poses flammability risks at scale; moisture sensitive. |
Experimental Protocols
Protocol A: Classical Alkoxide Method (Anhydrous)
This method is ideal for bench-scale synthesis where highly pure, anhydrous products are required without the need to separate phase-transfer catalysts[3].
-
Equipment Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. Maintain a continuous nitrogen/argon atmosphere.
-
Alkoxide Generation: Add 600 mL of absolute ethanol to the flask and cool to 0°C using an ice bath. Carefully add 23 g (1.0 mol) of sodium metal in small pieces. Causality: In situ generation of NaOEt ensures a perfectly dry base that matches the ester moiety, preventing yield loss via transesterification.
-
Enolate Formation: Once the sodium has completely dissolved and hydrogen evolution ceases, add 160 mL (1.0 mol) of diethyl malonate dropwise over 30 minutes. Stir for an additional 30 minutes at room temperature.
-
Dialkylation: Transfer 118 mL (1.2 mol) of bis(2-chloroethyl) ether to the dropping funnel. Add it dropwise to the reaction mixture. Causality: The slight excess of the dihalide ensures complete conversion, while the dropwise addition prevents high local concentrations that lead to intermolecular polymerization.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 1 to 2 hours. The precipitation of finely divided NaCl indicates the progression of the SN2 reactions.
-
Workup: Cool the mixture to room temperature. Filter the precipitated NaCl through a Celite pad. Concentrate the filtrate under reduced pressure to remove ethanol.
-
Purification: Distill the crude residue under high vacuum to isolate diethyl tetrahydropyran-4,4-dicarboxylate.
Protocol B: Phase Transfer Catalysis (PTC) Method (Green/Scalable)
This method is the preferred route for pilot-plant and commercial-scale drug development due to its robust safety profile[2],[4].
-
Reagent Mixing: In a jacketed reactor equipped with a high-shear mechanical stirrer, combine 1.0 mol of diethyl malonate and 1.0 mol of bis(2-chloroethyl) ether.
-
Catalyst Addition: Add 0.05 mol (approx. 16 g) of Tetrabutylammonium bromide (TBAB).
-
Biphasic Initiation: Slowly add 5.0 moles of Sodium Hydroxide (NaOH) as a 50% w/w aqueous solution. Causality: The high concentration of NaOH drives the equilibrium of enolate formation, while TBAB actively shuttles the hydroxide into the organic layer.
-
Cyclization: Heat the biphasic mixture to 80°C. Maintain vigorous mechanical stirring (e.g., >400 RPM) for 4 to 6 hours. Causality: High-shear stirring maximizes the interfacial surface area, which is the rate-limiting physical parameter in PTC reactions.
-
Phase Separation & Workup: Cool the reactor to 20°C. Dilute with 500 mL of ethyl acetate and 500 mL of deionized water. Separate the aqueous layer. Wash the organic layer with 1M HCl (to neutralize residual base), followed by brine.
-
Isolation: Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude oxane product, which can be used directly for downstream hydrolysis/decarboxylation[2].
Self-Validation & Analytical Characterization
To ensure the protocol acts as a self-validating system, researchers must perform the following in-process and final analytical checks:
-
TLC Monitoring: Monitor the disappearance of diethyl malonate (Rf ~ 0.4 in 8:2 Hexanes:EtOAc). The malonate stains intensely with KMnO4, whereas the fully dialkylated oxane product shows different staining kinetics and a higher Rf due to increased lipophilicity.
-
1H NMR Verification (CDCl3):
-
Loss of α-proton: The most critical indicator of successful dialkylation is the complete disappearance of the highly shielded malonate α-proton singlet (typically found at ~3.3 ppm).
-
Ester Confirmation: Look for the characteristic ethyl ester signals: a quartet at ~4.2 ppm (4H) and a triplet at ~1.2 ppm (6H).
-
Oxane Ring Formation: The newly formed tetrahydropyran ring will present two distinct multiplets. The protons adjacent to the ether oxygen (C2, C6) appear deshielded at ~3.6–3.8 ppm (4H), while the protons adjacent to the quaternary center (C3, C5) appear at ~2.1–2.2 ppm (4H).
-
References
- Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data. Benchchem.
- US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
- A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
- WO 2008/154642 A2 - Antibacterial Agents. Googleapis.
Sources
Troubleshooting & Optimization
Improving yield in the hydrolysis of 4-substituted tetrahydropyran esters
Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This module focuses specifically on troubleshooting the hydrolysis of 4-substituted tetrahydropyran (THP) esters , a notoriously challenging transformation in medicinal chemistry due to severe steric hindrance and competing side reactions.
Strategic Decision Workflow
Before diving into the specific troubleshooting FAQs, consult the decision matrix below to determine the optimal hydrolysis strategy for your specific THP ester substrate.
Workflow for optimizing the hydrolysis of sterically hindered 4-substituted THP esters.
Troubleshooting Guide & FAQs
Q1: Why does standard LiOH/NaOH hydrolysis fail or give low yields for my 4-substituted THP ester? Mechanism & Causality: Saponification (base-catalyzed ester hydrolysis) proceeds via a B_AC2 mechanism. This requires the hydroxide nucleophile to attack the carbonyl carbon to form a tetrahedral intermediate[1]. In 4-substituted THP esters, the bulky substituent at the C4 position creates severe steric shielding around the adjacent ester carbonyl. This steric bulk dramatically increases the activation energy required to reach the tetrahedral transition state. Furthermore, the hydrophobic nature of complex 4-substituents can limit the solubility of the substrate in standard aqueous-organic solvent mixtures, preventing the hydroxide ion from effectively interacting with the ester[1].
Q2: How can I improve the yield using standard alkaline conditions before switching reagents? Optimization: If you must use alkali hydroxides, the key is maximizing the solubility of both the lipophilic THP ester and the hydrophilic hydroxide salt, while providing enough thermal energy to overcome the steric barrier.
-
Cation Effect: Always use LiOH instead of NaOH or KOH for hindered systems. The smaller lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. This helps stabilize the sterically crowded tetrahedral intermediate.
-
Solvent Selection: Transition from THF/H₂O to higher-boiling or more miscible systems like 1,4-Dioxane/H₂O to allow for higher reflux temperatures without degrading the solvent.
-
Phase Transfer Catalysts (PTCs): Adding tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ion into the organic phase, increasing the effective nucleophile concentration around the hindered ester.
Q3: Aqueous base completely fails or causes epimerization at the C4 position. What is the best alternative reagent? Advanced Reagents:2 is the premier reagent for hydrolyzing sterically hindered esters under anhydrous conditions[2]. Causality: TMSOK is highly soluble in organic solvents like THF and ether, allowing for a completely homogeneous reaction[1]. The trimethylsilanolate anion is a potent, bulky nucleophile. Instead of a traditional saponification that relies on water, TMSOK attacks the ester to form a silyl ester intermediate, which is then easily hydrolyzed during aqueous workup or even by ambient moisture[2]. Because it operates under anhydrous conditions and often at room temperature, it prevents the epimerization of sensitive stereocenters at the C4 position of the THP ring that typically occurs during prolonged heating in aqueous base[2].
Experimental Protocols
Protocol 1: Anhydrous Hydrolysis of Hindered THP Esters using TMSOK
Self-Validating System: This protocol includes built-in TLC and NMR checkpoints to ensure the reaction is proceeding without side-product formation or epimerization.
-
Preparation & Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the 4-substituted THP ester (1.0 mmol) and dissolve in 10 mL of anhydrous THF (0.1 M concentration).
-
Reagent Addition: Rapidly weigh 1 (TMSOK, 1.5 - 2.0 mmol) and add it in one portion at room temperature[1]. Note: TMSOK is highly hygroscopic; minimize exposure to air to prevent premature hydrolysis of the reagent.
-
Reaction Monitoring: Stir the homogeneous mixture at room temperature. Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc) or LC-MS. The reaction usually reaches completion within 2 to 12 hours.
-
Self-Validation Checkpoint: The starting material spot should completely disappear. If the reaction stalls, add an additional 0.5 eq of TMSOK.
-
-
Quenching: Once complete, quench the reaction by adding 10 mL of 5% aqueous citric acid or 1M HCl until the aqueous layer reaches pH ~3-4. This step cleaves the intermediate silyl ester and protonates the resulting carboxylic acid.
-
Extraction & Workup: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analytical Validation: Analyze the crude product via ¹H NMR.
-
Self-Validation Checkpoint: The disappearance of the ester alkyl protons (e.g., a methyl singlet at ~3.7 ppm) and the retention of the C4 stereocenter's coupling constants confirm successful, non-epimerized hydrolysis.
-
Data Presentation: Yield Optimization Summary
The following table summarizes the expected outcomes when applying various hydrolysis conditions to sterically hindered 4-substituted THP esters.
| Hydrolysis Method | Reagents & Solvents | Temperature | Typical Yield | Epimerization Risk |
| Standard Saponification | NaOH / H₂O / MeOH | 60°C | < 30% | High |
| Lewis Acid Assisted | LiOH / H₂O / THF | 65°C | 40 - 60% | Moderate |
| Phase Transfer | KOH / TBAB / Toluene / H₂O | 80°C | 50 - 70% | High |
| Anhydrous Nucleophile | TMSOK / THF | 25°C | > 85% | Low |
| Enzymatic | CALB / Buffer (pH 7) / DMSO | 37°C | Variable | None |
References
- Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Thieme Connect.
- Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids.
Sources
Troubleshooting decarboxylation steps in oxane-4-carboxylic acid synthesis
Technical Support Center: Troubleshooting Decarboxylation in Oxane-4-Carboxylic Acid Synthesis Expert Guidance for Process Chemists and Drug Development Professionals
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of oxane-4-carboxylic acid (tetrahydropyran-4-carboxylic acid), a critical building block for neurological receptor antagonists and Class II C Met inhibitors[1]. The most notorious bottleneck in its synthesis from bis(2-chloroethyl) ether and diethyl malonate is the decarboxylation step. Whether you are utilizing a classical saponification-thermal decarboxylation sequence or a direct Krapcho decarboxylation, controlling the thermodynamics and reaction microenvironment is essential to prevent ether cleavage, ring opening, and intractable emulsions.
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to secure high-yield, reproducible decarboxylation.
Mechanistic Workflow
To diagnose your specific issue, we must first isolate the mechanistic pathway you are employing.
Mechanistic pathways for oxane-4-carboxylic acid synthesis via decarboxylation.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing significant decomposition and ring-opening byproducts during the thermal decarboxylation step? The Causality: The tetrahydropyran (oxane) ring is susceptible to ether cleavage at elevated temperatures (>140°C), especially in the presence of acidic protons. If you are running a neat "melt" decarboxylation of the diacid, localized superheating at the flask walls causes rapid thermal degradation. The Solution: Transition to a thermally buffered solvent system. Utilizing a mixture of xylene and paraffin oil acts as a heat sink, ensuring the internal temperature remains strictly between 120–130°C[1]. This prevents localized superheating and suppresses the decomposition of the oxane ring while maintaining sufficient thermal energy to drive CO₂ evolution.
Q2: During the acidification of the saponified diester, my isolated diacid intermediate is a gummy solid that resists thermal decarboxylation. What went wrong? The Causality: Incomplete acidification. The first pKa of the dicarboxylic acid is ~3.0, and the second is ~4.5. If the aqueous layer is only neutralized to pH 3–4, you are isolating a mono-sodium salt. Carboxylate salts do not undergo thermal decarboxylation under standard conditions because they lack the necessary proton to form the cyclic six-membered transition state required for CO₂ extrusion. The Solution: Drive the pH down to strictly 1.0–2.0 using concentrated HCl[1]. Validate this step by ensuring the aqueous phase remains at pH < 2.0 for at least 30 minutes under active stirring, as the rapid precipitation of the diacid can trap unprotonated salts within the crystal lattice.
Q3: I am attempting a one-pot acidic hydrolysis/decarboxylation using 6M HCl, but the reaction stalls at the monoester or diacid stage. How do I push it to completion? The Causality: Decarboxylation requires reaching a specific activation energy threshold (typically >110°C for malonic acid derivatives). Refluxing 6M aqueous HCl caps the internal temperature at ~105-108°C, which is kinetically sluggish for this specific substrate. The Solution: Implement an azeotropic distillation protocol. By distilling off the ethanol/water azeotrope as the ester hydrolyzes, you dynamically increase the boiling point of the reaction mixture, allowing the internal temperature to reach the threshold required to promote spontaneous decarboxylation[2].
Q4: Can I use the Krapcho decarboxylation method to avoid strong acids and bases entirely? The Causality: Yes. The Krapcho decarboxylation utilizes salts like LiCl in wet DMSO to perform a nucleophilic attack on the ethyl group of the diester, releasing ethyl chloride and CO₂[3]. However, if your reaction stalls, it is almost always due to the depletion of water. Water is mechanistically required as a proton source for the intermediate enolate. The Solution: Ensure exactly 1.5 to 2.0 equivalents of H₂O are present in the DMSO. Monitor the reaction via GC-MS; if it stalls at 50% conversion, spike in an additional 0.5 eq of water.
Quantitative Data: Decarboxylation Strategy Comparison
To aid in route selection, I have summarized the operational parameters and empirical outcomes of the standard decarboxylation strategies.
| Method | Reagents / Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Primary Impurity Risk |
| Thermal (Buffered) | Xylene / Paraffin Oil | 120 - 130 | 4 - 6 | 80 - 85 | Unreacted diacid (if temp <120°C) |
| Thermal (Neat Melt) | None (Neat) | 150 - 160 | 2 - 3 | 40 - 50 | Ring-opened polymers, charring |
| Acidic One-Pot | 6M HCl (Azeotropic) | 110 - 115 | 12 - 18 | 70 - 75 | Monoester intermediate |
| Krapcho | LiCl / DMSO / H₂O | 140 - 150 | 8 - 12 | 65 - 70 | Incomplete conversion |
Self-Validating Experimental Protocols
Below are field-proven, step-by-step methodologies designed with built-in validation checkpoints to ensure you maintain control over the reaction trajectory.
Protocol A: Base-Mediated Saponification and Thermally Buffered Decarboxylation
This is the recommended route for scale-up due to its high yield and excellent impurity control[1].
Step 1: Saponification
-
Charge a reactor with diethyl oxane-4,4-dicarboxylate (1.0 eq) and a 5M aqueous NaOH solution (5.0 eq).
-
Heat the biphasic mixture to 40–50°C under vigorous agitation.
-
Validation Checkpoint: The reaction is complete when the biphasic mixture becomes a completely homogeneous, clear aqueous solution (indicating full conversion to the water-soluble disodium salt).
Step 2: Acidification & Isolation
-
Cool the reactor to 0–5°C.
-
Slowly dose concentrated HCl (37%) while monitoring the internal pH.
-
Validation Checkpoint: Stop addition when the pH reaches exactly 1.0 to 2.0. The oxane-4,4-dicarboxylic acid will precipitate as a white solid.
-
Filter, wash with ice-cold water, and dry under vacuum at 50°C until moisture content is <0.5% w/w.
Step 3: Controlled Decarboxylation
-
In a clean reactor equipped with a reflux condenser and a gas bubbler, charge Xylene (4 volumes) and Paraffin oil (0.1 volumes)[1].
-
Heat the solvent mixture to 120°C.
-
Add the dried oxane-4,4-dicarboxylic acid in small portions to control the exotherm and CO₂ evolution.
-
Validation Checkpoint: Monitor the gas bubbler. Vigorous CO₂ evolution should occur. Maintain the temperature strictly between 120–130°C. The reaction is complete when gas evolution ceases (typically 4 hours).
-
Cool to room temperature, extract the product into a basic aqueous layer (pH 9), wash the organic layer to remove paraffin/xylene, and re-acidify the aqueous layer to precipitate the pure oxane-4-carboxylic acid.
Protocol B: One-Pot Acidic Hydrolysis-Decarboxylation
Best for discovery-scale synthesis where isolation of the diacid is undesirable[2].
-
Charge a round-bottom flask with diethyl oxane-4,4-dicarboxylate (1.0 eq) and 6M aqueous HCl (10 volumes).
-
Equip the flask with a Dean-Stark trap or a short-path distillation head.
-
Heat the mixture to reflux.
-
Validation Checkpoint: As the ester hydrolyzes, ethanol is formed. Distill off the ethanol/water azeotrope (vapor temperature ~78-85°C). This removal is critical to allow the pot temperature to rise above 105°C to initiate decarboxylation[2].
-
Once the vapor temperature stabilizes at 100°C (pure water reflux) and gas evolution ceases, cool the mixture.
-
Extract the aqueous phase with ethyl acetate, dry over MgSO₄, and concentrate to yield the target monoacid.
References
-
A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC / Semantic Scholar.[Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Purification of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard laboratory recipes. Successful purification of complex organic molecules requires a deep understanding of the causality behind every phase separation and chromatographic band.
The target compound, 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid , presents a unique separation challenge. It is an amphiphilic molecule possessing a highly lipophilic heavy-halogen tail (3-bromobenzyl), a moderately polar ether-like core (oxane/tetrahydropyran), and a terminal ionizable carboxylic acid (pKa ~4.5-5.0). By exploiting these distinct physicochemical properties, we can design highly efficient, self-validating purification systems.
Purification Decision Matrix
Decision matrix and purification workflow for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.
Core Purification Methodologies
Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)
This is the workhorse of carboxylic acid isolation. It is a self-validating system : by tracking the mass balance across pH adjustments, you definitively confirm the presence and purity of the ionizable target [1][1]. If the product is not in the organic phase, it must be in the aqueous phase.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE).
-
Causality: MTBE is significantly less miscible with water than Ethyl Acetate, which reduces the risk of emulsion formation and improves phase separation.
-
-
Deprotonation: Wash the organic layer with 1.0 M aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality: NaHCO₃ (pH ~8.3) is strong enough to selectively deprotonate the carboxylic acid (pKa ~4.5) to its water-soluble sodium salt, but weak enough to avoid hydrolyzing potential ester impurities or extracting weaker acidic byproducts like phenols [3][2].
-
-
Phase Separation: Separate the aqueous layer (bottom) from the organic layer (top). The aqueous layer now contains your target product. Retain the organic layer to verify the removal of neutral impurities.
-
Acidification: Slowly add 2.0 M Hydrochloric Acid (HCl) to the aqueous layer until the pH reaches < 2.5.
-
Causality: Pushing the pH at least two units below the pKa ensures >99% protonation, driving the molecule back to its lipophilic, neutral state [1][1].
-
-
Recovery: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) to recover the pure carboxylic acid. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Normal-Phase Flash Chromatography
If the crude material contains structurally similar acidic impurities, LLE will not separate them. Normal-phase chromatography is required, but it must be heavily modified.
Step-by-Step Workflow:
-
Column Preparation: Pack the column with standard silica gel (60 Å).
-
Solvent System: Prepare a mobile phase gradient of Hexanes/EtOAc (e.g., 90:10 to 50:50) containing 1% v/v Acetic Acid .
-
Execution: Load the sample dry onto silica or dissolve in the minimum amount of eluent. Run the gradient and monitor via UV (the bromophenyl ring is highly UV-active).
-
Causality: Free carboxylic acids interact strongly with the free silanol (Si-OH) groups on the silica stationary phase, leading to irreversible adsorption or severe streaking. The addition of a volatile organic acid modifier (acetic acid) suppresses the ionization of the target analyte and competitively binds to the silanol sites, ensuring sharp, symmetrical elution bands [2][3].
-
Troubleshooting & FAQs
Q: I am experiencing severe, unbreakable emulsions during the NaHCO₃ extraction. How do I resolve this? A: The target molecule is amphiphilic. When deprotonated, the polar carboxylate head and the highly lipophilic 3-bromobenzyl tail act as a surfactant, trapping water and organic solvent in a micellar emulsion. Solution: Add saturated brine (NaCl) to the aqueous phase to increase the ionic strength (salting out), or filter the entire biphasic mixture through a pad of Celite to break the mechanical emulsion.
Q: My product is streaking across the entire TLC plate, making it impossible to calculate an accurate R_f value. What went wrong? A: This is classic silanol-interaction tailing. You must add 1-2 drops of acetic acid or formic acid to your TLC developing chamber [2][4]. This modifier protonates the silica surface and your compound, restoring normal partitioning behavior.
Q: After acidification and back-extraction, my yield is less than 40%. Where is the rest of my compound? A: It is likely still in the aqueous phase due to incomplete acidification. Because the molecule has a bulky, slightly polar oxane ring, its solubility profile is complex. Ensure the pH is strictly < 2.5 using pH paper after thorough mixing. If the pH is correct, the compound might be precipitating rather than extracting. Check for a fine white suspension in the aqueous layer and extract with a more polar solvent like 10% Isopropanol in Dichloromethane.
Q: Can I purify this compound via recrystallization instead of extraction? A: Yes, provided the initial crude purity is >80%. The rigid oxane ring and planar bromophenyl group pack well into crystal lattices. Toluene or a binary system of Ethyl Acetate/Heptane are excellent starting points for heat-cool recrystallization.
Quantitative Data & Parameters
To assist with your experimental design, refer to the physicochemical parameters and solvent behaviors summarized below:
| Property / Parameter | Value | Implication for Purification |
| Molecular Weight | 299.16 g/mol | High mass and heavy halogen require robust organic solvents (EtOAc, DCM) for complete dissolution. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Requires an aqueous phase pH > 8 for extraction, and pH < 2.5 for complete recovery. |
| LogP (Estimated) | ~3.2 | Highly lipophilic; strongly prefers MTBE/EtOAc over water when in its neutral, protonated state. |
| Optimal TLC/Flash Modifier | 1% v/v Acetic Acid | Competitively binds to silica silanol groups, preventing peak tailing and irreversible adsorption. |
| UV Absorbance | Active (254 nm) | The 3-bromobenzyl chromophore allows for easy tracking during Flash Chromatography or HPLC. |
References
-
Title: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]
-
Title: Acid–base extraction Source: Wikipedia URL: [Link]
Sources
Preventing side reactions during activation of quaternary carboxylic acids
Introduction: The Challenge of Steric Hindrance
Quaternary carboxylic acids, characterized by a fully substituted α-carbon, present a significant synthetic challenge due to severe steric hindrance around the carboxyl group. This bulkiness impedes the approach of nucleophiles, making standard activation and coupling procedures inefficient and prone to undesirable side reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers in overcoming these obstacles, ensuring high-yielding and clean reactions.
We will delve into the mechanistic underpinnings of common side reactions, compare the efficacy of various coupling reagents, and provide detailed protocols for the successful activation and coupling of these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when activating quaternary carboxylic acids, and what causes them?
A1: The primary side reactions stem from the steric congestion around the carboxyl group, which slows down the desired nucleophilic attack. This provides an opportunity for alternative, often intramolecular, reactions to occur.
-
N-Acylurea Formation: This is a major issue when using carbodiimide-based reagents like DCC or EDC.[1][2][3] The initially formed O-acylisourea intermediate is highly reactive but also sterically hindered.[3] If the intended nucleophile (e.g., an amine) is slow to react due to steric clash, the O-acylisourea can undergo an intramolecular O-to-N acyl transfer, yielding a stable and unreactive N-acylurea byproduct.[1][2][3][4][5] This not only consumes the starting material but can also be difficult to separate from the desired product.[2]
-
Anhydride Formation: The reactive O-acylisourea intermediate can also be attacked by another molecule of the carboxylic acid, leading to the formation of a symmetric anhydride.[3] While the anhydride is still an activated species, its formation consumes an extra equivalent of the valuable quaternary carboxylic acid.
-
Epimerization/Racemization: If the quaternary center is also a stereocenter, there is a risk of epimerization.[6][7] Activation of the carboxylic acid can lead to the formation of intermediates, such as oxazolones, where the α-proton becomes acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[7][8]
-
Decomposition/Rearrangement: For certain sensitive substrates, the harsh conditions or highly reactive intermediates involved in some activation methods can lead to decomposition or molecular rearrangement.
Q2: Which coupling reagents are most effective for sterically hindered quaternary carboxylic acids?
A2: Standard reagents like DCC and EDC often fail or give low yields with sterically hindered acids.[9] More potent, modern coupling reagents are required.
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU , HBTU , HCTU , and COMU (uronium/aminium salts), as well as PyBOP and PyAOP (phosphonium salts), are significantly more effective.[1][9][10] They generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier.[9][10] HATU, in particular, is often recommended for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen.[10][11]
-
COMU: This third-generation uronium reagent is an excellent choice, offering reactivity comparable to or even exceeding HATU in some cases.[1][11][12][13] A key advantage of COMU is its enhanced safety profile, as it is based on the non-explosive OxymaPure leaving group, unlike HOBt or HOAt-based reagents.[11][12][13] It also boasts high solubility in a wide range of solvents.[11][13]
-
Acyl Fluoride Generators: For extremely hindered systems where even the most potent onium salts struggle, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[1][9][14] Acyl fluorides are highly reactive yet sterically small, minimizing hindrance during the subsequent nucleophilic attack.[14] Reagents like TFFH can generate acyl fluorides in situ.[1][9]
Q3: How can I minimize the risk of epimerization at a chiral quaternary center during activation?
A3: Suppressing epimerization is critical when dealing with chiral substrates.
-
Choice of Reagents and Additives: Use coupling reagents known to suppress racemization. Reagents that incorporate additives like HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are highly effective.[8][11] These additives react with the activated intermediate to form active esters that are less prone to oxazolone formation and subsequent epimerization.[7]
-
Base Selection: The choice of base is crucial. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][8] Avoid stronger, less hindered bases that can more easily abstract the α-proton.[8]
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[7][15]
-
Minimize Pre-activation Time: The longer the carboxylic acid remains in its activated state before reacting with the nucleophile, the greater the opportunity for epimerization.[8] Add the activated acid to the nucleophile as soon as possible after pre-activation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Amide/Ester
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimides (DCC, EDC) are often insufficient for quaternary acids.[9] Solution: Upgrade to a more potent uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP, PyAOP).[1][9][10] These form highly reactive intermediates capable of overcoming the steric barrier.[9][10] |
| Formation of N-Acylurea Byproduct | The O-acylisourea intermediate is rearranging before the nucleophile can attack. This is common with carbodiimides.[2][3][4][5] Solution: Switch to an onium salt-based reagent. If using a carbodiimide is necessary, add an auxiliary nucleophile like HOBt or, preferably, OxymaPure. These additives rapidly trap the O-acylisourea to form an active ester, which is more stable towards intramolecular rearrangement.[3] Running the reaction at lower temperatures can also help.[1] |
| Insufficient Reaction Time/Temperature | Steric hindrance significantly slows down the reaction rate. Solution: Increase the reaction time (e.g., from a few hours to overnight).[9] Gentle heating (e.g., 40-50 °C) can also be beneficial, but must be balanced against the risk of epimerization or decomposition. Microwave-assisted synthesis can also be effective at accelerating these slow reactions.[9] |
| Formation of Acid Chloride as an Alternative | For very robust substrates where other methods fail, converting the carboxylic acid to an acid chloride can be a viable, albeit harsh, option. Solution: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride intermediate.[16][17][18] This method is not suitable for sensitive substrates with functional groups that may react with the chlorinating agent. |
Problem 2: Significant Epimerization of a Chiral Quaternary Center
| Potential Cause | Recommended Solution & Rationale |
| Oxazolone Formation | The activated carboxylic acid is cyclizing to form an oxazolone intermediate, which is prone to racemization.[8] Solution: Use a coupling reagent containing an epimerization-suppressing additive like HOAt (in HATU) or OxymaPure (in COMU).[8][11] These additives promote rapid amide bond formation, which outcompetes the rate of oxazolone formation.[8] |
| Inappropriate Base | A strong, non-hindered base is abstracting the acidic α-proton.[8] Solution: Switch to a weaker or more sterically hindered base. 2,4,6-collidine or N-methylmorpholine (NMM) are often better choices than DIPEA in sensitive cases.[1][8] Use the minimum necessary amount of base. |
| Prolonged Pre-activation | The activated acid is sitting for too long before coupling, allowing time for epimerization.[8] Solution: Minimize the pre-activation time. Ideally, add the coupling reagent and base to the carboxylic acid and immediately introduce the solution to the nucleophile. |
| High Reaction Temperature | Elevated temperatures accelerate epimerization.[8] Solution: Conduct the coupling at room temperature or below (e.g., 0 °C).[7][15] Only use heat as a last resort for extremely difficult couplings and be prepared for some degree of epimerization. |
Experimental Protocols & Visual Guides
Protocol: High-Efficiency Coupling of a Quaternary Carboxylic Acid using COMU
This protocol outlines a general procedure for the solution-phase coupling of a sterically hindered quaternary carboxylic acid with a primary or secondary amine.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the quaternary carboxylic acid (1.0 equivalent) and the amine nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or NMP).
-
Activation: In a separate vial, dissolve COMU (1.1 equivalents) in the same anhydrous solvent.
-
Base Addition: To the solution containing the carboxylic acid and amine, add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Coupling: Add the COMU solution dropwise to the stirred mixture of acid, amine, and base at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous solubility of the Oxyma-based byproducts facilitates their removal during extraction.[10][13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision Workflow for Coupling Reagent Selection
Caption: Decision tree for selecting an appropriate coupling strategy.
Mechanism: Carbodiimide Activation and N-Acylurea Side Reaction
Caption: Competing pathways in carbodiimide-mediated activation.
References
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). Available at: [Link]
-
3.5 Carbodiimides. Science of Synthesis. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis. American Chemical Society. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC. Available at: [Link]
- Preparation of carboxylic acid chlorides. Google Patents.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Organic Chemistry Explained. Available at: [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
Epimerization of Peptide. (Presentation Slides). Available at: [Link]
- Method for esterifying sterically hindered carboxylic acids. Google Patents.
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
08.09 Activation Substitution of Carboxylic Acids. YouTube. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 5. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Removal of palladium impurities from bromophenyl oxane derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of removing palladium (Pd) impurities from bromophenyl oxane derivatives following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or intramolecular C-H arylation).
Rather than providing a generic checklist, this guide focuses on the causality behind experimental failures and provides self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) intermediates meet stringent regulatory limits.
Part 1: The Chemistry of Palladium Scavenging in Oxanes (FAQs)
Q1: Why is palladium removal particularly challenging for bromophenyl oxane derivatives compared to simple arenes? A1: The difficulty stems from competitive coordination. The oxane ring features a basic oxygen atom that acts as a weak coordinating ligand to palladium(II) species. This creates a competitive binding environment between your product and the scavenger. If the binding affinity of the scavenger does not significantly exceed the coordination strength of the oxane oxygen, the palladium will partition poorly, leaving high residual metal in the organic phase[1].
Q2: Which solid-supported scavengers provide the best thermodynamic driving force for Pd removal in these systems? A2: For aryl ethers and oxane derivatives, sulfur-based scavengers—specifically thiol-functionalized silica (e.g., SiliaMetS® Thiol) or thiourea derivatives—are the gold standard[1]. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom forms a highly stable, irreversible complex with "soft" Pd(II) or Pd(0) species. This thermodynamic advantage forces the dissociation of Pd from the "harder" oxane oxygen, transferring the metal to the silica support[2].
Q3: My scavenger isn't working at room temperature. Should I increase the loading or the temperature? A3: Increase the temperature first. Scavenging is not merely a thermodynamic equilibrium; it is heavily kinetically controlled. A Statistical Design of Experiments (DoE) approach to Pd removal demonstrates that increasing temperature and scavenging time often has a more profound effect on Pd clearance than simply adding excess scavenger[3]. Heating the mixture to 40–50 °C increases collision frequency and provides the activation energy required to break the Pd-oxane coordination bonds[1].
Part 2: Troubleshooting Guide for Specific Bottlenecks
Issue 1: High residual palladium (> 50 ppm) persists after initial filtration through Celite.
-
Causality: Celite is a physical filter. It only removes insoluble bulk palladium black (Pd(0) nanoparticles). Soluble Pd(II) complexes, colloidal palladium, or Pd species actively coordinated to the bromophenyl oxane remain dissolved in the organic phase[1].
-
Solution: Do not rely on physical filtration alone. Introduce a chemisorption step by adding a functionalized silica scavenger directly to the post-workup organic phase. Stir at 50 °C for 4 to 18 hours to ensure complete kinetic transfer of the metal[4].
Issue 2: Emulsion formation during the aqueous workup prior to scavenging.
-
Causality: Residual palladium complexes, combined with partially water-soluble organic solvents (like THF) and the amphiphilic nature of oxane byproducts, reduce interfacial tension, stabilizing emulsions.
-
Solution: Perform a solvent swap. Concentrate the crude reaction mixture under reduced pressure to remove THF/dioxane, and redissolve the residue in a strictly immiscible solvent like toluene or ethyl acetate[1]. Wash with a 10% aqueous EDTA solution to chelate and remove water-soluble inorganic salts before adding the solid scavenger.
Issue 3: Product yield drops significantly after activated carbon treatment.
-
Causality: While activated carbon is a cheap method for adsorbing palladium (reducing levels to <1 ppm in some cases[4]), it operates via non-selective physisorption. The porous structure of carbon can trap the bromophenyl oxane derivative, leading to yield loss.
-
Solution: Switch to a functionalized silica scavenger. Silica matrices modified with specific ligands rely on selective chemisorption rather than surface area physisorption, preserving the yield of the API intermediate[3].
Part 3: Quantitative Data: Scavenger Efficacy Comparison
The following table synthesizes quantitative performance metrics for common scavengers used in pharmaceutical API development to help you select the optimal system for your workflow.
| Scavenger Type | Binding Mechanism | Typical Loading (eq to Pd) | Optimal Temp (°C) | Contact Time (h) | Final Pd Level (ppm) | API Yield Recovery |
| Silica-Thiol (SiliaMetS) | Chemisorption (Soft-Soft) | 5 - 10 | 40 - 50 | 4 - 12 | < 10 | > 95% |
| Silica-Thiourea | Chemisorption | 5 - 10 | 25 - 40 | 12 - 18 | < 15 | > 90% |
| Activated Carbon | Physisorption | 20% w/w | 45 | 18 | < 1 | 80 - 97% |
| Polystyrene-TMT | Chemisorption / Precipitation | 3 - 5 | 25 | 12 | < 10 | > 95% |
Part 4: Self-Validating Scavenging Protocol
To ensure trustworthiness and reproducibility, the following methodology incorporates built-in analytical validation steps.
Step-by-Step Methodology: Silica-Thiol Scavenging of 2-(2-Bromophenyl)oxane
-
Aqueous Quench and Phase Separation: Quench the cross-coupling reaction with water. Extract the bromophenyl oxane product into an immiscible organic solvent (e.g., Toluene). Wash the organic layer with brine to remove bulk inorganic salts.
-
Baseline Quantification (Self-Validation Step 1): Take a 0.5 mL aliquot of the organic phase, evaporate the solvent, and analyze via ICP-OES or a catalysis-based fluorometric method[5]. This establishes your baseline Pd concentration (typically 500–1500 ppm).
-
Scavenger Addition: To the main organic solution, add SiliaMetS® Thiol. Calculate the amount to be 5 to 10 molar equivalents relative to the initial total palladium catalyst loading used in the reaction[1].
-
Kinetic Incubation: Stir the suspension vigorously using an overhead stirrer (to prevent grinding the silica into fine dust) at 50 °C for 4 to 18 hours under an inert nitrogen atmosphere. Causality: Heating overcomes the activation barrier of Pd dissociation from the oxane ring.
-
Filtration: Filter the mixture through a sintered glass funnel packed with a thin pad of Celite to remove the Pd-bound silica. Rinse the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery.
-
Final Quantification (Self-Validation Step 2): Concentrate the filtrate and analyze a second aliquot via ICP-OES. The protocol is validated if the residual Pd is < 10 ppm. If > 50 ppm, the kinetic transfer was incomplete; repeat steps 3-5.
Part 5: Experimental Workflow Visualization
Workflow for the kinetically controlled removal of palladium from bromophenyl oxane derivatives.
Part 6: References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Publications).[Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem - Organic Process Research & Development (ACS Publications).[Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents - Organic Process Research & Development (ACS Publications).[Link]
Sources
Stability of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid under basic conditions
Subtitle: Troubleshooting, Stability Profiling, and Workflows under Basic Conditions
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (CAS: 1273870-44-2)[1]. Because this building block possesses multiple reactive domains, understanding its exact behavior under basic conditions is critical to preventing product loss and optimizing downstream functionalization.
Molecular Profiling & Causality (The "Why")
To predict how this molecule behaves in basic environments (e.g., aqueous NaOH, K₂CO₃, or organic bases like DIPEA), we must deconstruct it into its three primary structural domains:
-
The Oxane (Tetrahydropyran) Ring: Ethers are fundamentally stable to basic conditions. Cleavage of the C–O–C linkage requires strong acids to protonate the oxygen, making it a viable leaving group. Under basic conditions, the alkoxide is a poor leaving group, rendering the ring completely inert.
-
The 3-Bromobenzyl Moiety: Aryl bromides can undergo Nucleophilic Aromatic Substitution (SₙAr) only if the aromatic ring is activated by strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the intermediate Meisenheimer complex[2]. Because the 3-bromophenyl group lacks these activating EWGs, the aryl bromide is highly stable against hydroxide or alkoxide attack at standard temperatures.
-
The Quaternary C4 Carboxylic Acid: The C4 position of the oxane ring is quaternary (bonded to the oxane carbons, the benzyl group, and the carboxyl group). This structural feature eliminates alpha-protons, completely preventing base-catalyzed enolization, aldol-type side reactions, or racemization. However, this quaternary center introduces significant steric hindrance, which can severely impact downstream functionalizations like amidation[3].
Troubleshooting & FAQs
Q1: I performed a basic aqueous wash (sat. NaHCO₃) on my reaction mixture, and my compound completely disappeared from the organic layer. Was it destroyed? A1: No, your compound is intact but has partitioned into the aqueous layer. Under basic conditions, the carboxylic acid deprotonates to form a highly water-soluble carboxylate salt. Solution: You must perform an acid-base extraction. Acidify the aqueous layer to pH < 3 to protonate the carboxylate back to the lipophilic free acid, then extract with a polar organic solvent (See Section 4 for the validated protocol).
Q2: I am trying to perform an amide coupling using a standard amine and basic conditions (e.g., HATU/DIPEA), but the reaction is extremely slow and low-yielding. Is the base degrading the molecule? A2: The molecule is stable; the issue is steric hindrance. The carboxylic acid is attached to a quaternary carbon (C4), which severely restricts the trajectory of the incoming amine nucleophile[3]. Solution: Elevate the reaction temperature slightly, switch to a less sterically demanding base, or convert the carboxylic acid to a highly reactive acid chloride intermediate (using SOCl₂ or oxalyl chloride) before adding the amine and base.
Q3: Can I use strong bases like Potassium tert-butoxide (KOtBu) without risking the cleavage of the aryl bromide? A3: Yes, provided there are no transition metals present. Without a palladium or copper catalyst, the unactivated aryl bromide will not undergo SₙAr or elimination under standard KOtBu conditions[2]. However, ensure your reaction vessels and reagents are free of trace metal contaminants, which could inadvertently catalyze a Buchwald-Hartwig amination or cross-coupling.
Quantitative Data: Functional Group Stability Matrix
The following table summarizes the stability of each functional group within the molecule when exposed to basic conditions (pH 10–14) at standard operating temperatures (25°C – 80°C).
| Structural Domain | Base Stability (pH > 10) | Primary Risk Factor | Causality / Mechanism |
| Carboxylic Acid | High (Forms Salt) | Phase partitioning loss | Deprotonation to carboxylate anion increases aqueous solubility. |
| Oxane Ring | Excellent | None | Ethers resist nucleophilic attack; lack of acidic activation. |
| 3-Bromophenyl | High | Trace metal contamination | Lacks activating EWGs required for SₙAr[2]. |
| C4 Quaternary Center | Excellent | Steric blocking of reagents | Absence of alpha-protons prevents enolization/racemization[3]. |
Standard Operating Procedure: Acid-Base Recovery Workflow
This protocol is a self-validating system designed for the quantitative recovery of the compound from basic aqueous matrices.
-
Step 1: Initial Phase Separation. Dilute the basic reaction mixture (pH > 9) with an immiscible organic solvent (e.g., EtOAc). Causality: The basic conditions ensure the target molecule exists entirely as a water-soluble carboxylate salt. Non-acidic organic impurities will partition into the organic layer.
-
Step 2: Organic Wash. Separate the layers. Discard the organic layer (or retain it for impurity analysis).
-
Step 3: Acidification (The Critical Step). Slowly add 1M HCl to the aqueous layer while stirring until the pH reaches 2-3. Validation: Use pH indicator strips to visually confirm the pH. A white precipitate or cloudiness will form, self-validating that the highly polar carboxylate has been successfully protonated back to the lipophilic free acid.
-
Step 4: Extraction. Add fresh EtOAc or Dichloromethane (DCM) to the acidified aqueous layer. Causality: The free acid is now uncharged and will preferentially partition into the organic phase.
-
Step 5: Washing & Drying. Separate the organic layer, wash with brine (to remove residual water and HCl), and dry over anhydrous Na₂SO₄. Validation: The organic layer should be completely clear. Filter and concentrate under reduced pressure to yield the pure free acid.
Workflow Visualization
Workflow for the quantitative recovery of quaternary carboxylic acids from basic aqueous matrices.
References
- "4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid", ChemicalBook.
- "Nucleophilic Aromatic Substitution", Chemistry Steps.
- "Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis...", RSC Publishing.
Sources
- 1. 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid | 1273870-44-2 [m.chemicalbook.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]
Resolving enantiomers of chiral derivatives of 4-substituted oxanes
Technical Support Center: Chiral Resolution of 4-Substituted Oxane Derivatives
Current Status: Operational Agent: Senior Application Scientist Ticket ID: OX-RES-404 Subject: Method Development & Troubleshooting for Enantioseparation
Scope & Definitions
Welcome to the technical support hub. You are likely here because you have synthesized a derivative of a 4-substituted oxane (tetrahydropyran) and are facing challenges separating its enantiomers.
Crucial Structural Check:
A simple 4-substituted oxane (e.g., 4-methyltetrahydropyran) is achiral due to a plane of symmetry (
-
Chiral Substituent: The group at C4 contains a stereocenter (e.g., 4-(1-aminoethyl)oxane).
-
Ring Desymmetrization: Additional substitution at C2 or C3 breaks the symmetry (e.g., 2,4-disubstituted oxanes).
-
Axial Chirality/Atropisomerism: Rare, but possible with bulky C4 aromatic substituents.
Module 1: Chromatographic Resolution (HPLC & SFC)
This is the primary method for analytical check and purification.
Phase 1: Method Development Decision Tree
Do not guess. Follow this logic flow to select your mode.
Figure 1: Decision matrix for selecting the chromatographic mode based on physicochemical properties of the oxane derivative.
Phase 2: Column Selection Strategy
For oxygen heterocycles, Polysaccharide-based Chiral Stationary Phases (CSPs) are the "Gold Standard" due to their ability to form hydrogen bonds and inclusion complexes with the ether oxygen and C4-substituents [1].
Standard Screening Protocol:
-
Primary Screen: Immobilized Amylose (e.g., CHIRALPAK® IA/IG) and Cellulose (e.g., CHIRALPAK® IC).
-
Why Immobilized? 4-substituted oxanes often require strong solvents (THF, DCM) for solubility, which would destroy coated columns [2].
-
-
Mobile Phase:
-
SFC: CO₂ + Co-solvent (MeOH or EtOH).
-
HPLC: Hexane/IPA (Traditional) or MtBE/MeOH (Non-standard but effective for ethers).
-
Troubleshooting Guide: Common Issues
Q: My 4-amino-oxane derivative shows severe peak tailing.
-
Fix 1: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanols.
-
Fix 2: If using SFC, add 0.5% water or ammonium hydroxide to the modifier. This suppresses silanol activity significantly [3].
Q: I see a split peak for my 4-substituted oxane ester. Is it resolving? A: Check your temperature. Oxane rings can undergo conformational flipping (chair-to-chair). If the barrier is low and you run at ambient temperature, you might see "dynamic broadening" or peak splitting that isn't chiral resolution.
-
Test: Run the column at 5°C and 40°C. If the profile changes drastically, it's conformational, not enantiomeric.
Module 2: Enzymatic Kinetic Resolution (EKR)
If chromatography is too expensive for your scale, use biocatalysis. Lipases are highly effective for 4-substituted oxanes containing hydroxyl or ester groups [4].
Workflow for 4-Hydroxy-oxanes: We utilize the principle that enzymes (Lipases) will acetylate one enantiomer faster than the other.
Experimental Setup:
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens Lipase (Lipase PS).
-
Acyl Donor: Vinyl Acetate (Irreversible donor—crucial for driving equilibrium).
-
Solvent: MTBE or Toluene (Dry).
Data Analysis Table: Calculating Efficiency
You must calculate the E-value (Enantiomeric Ratio). Do not rely solely on
| Parameter | Formula | Interpretation |
| Conversion ( | Extent of reaction (0 to 1). | |
| Enantiomeric Excess ( | Purity of the fraction. | |
| Selectivity Factor ( |
Note: If
Module 3: Chemical Derivatization (Crystallization)
Use this for 4-amino or 4-carboxy oxanes where HPLC is not scalable and enzymes fail.
Protocol:
-
Derivatizing Agent:
-
For Amines : Use (+)-Tartaric acid or (-)-Dibenzoyl tartaric acid.
-
For Acids : Use (R)-1-Phenylethylamine.
-
-
Solvent: Ethanol/Water mixtures.
-
Mechanism: You are converting Enantiomers (Identical physical properties)
Diastereomers (Different solubility). -
Critical Step: If "oiling out" occurs (common with flexible oxane rings), switch to a solvent with lower polarity (e.g., Isopropanol) to force lattice formation [6].
References
-
Daicel Chiral Technologies. (2021).[2] Instruction Manual for Immobilized Polysaccharide CSPs. Retrieved from [Link]
-
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A, 906(1-2), 379-397. Retrieved from [Link]
-
West, C., & Lesellier, E. (2006). Effects of mobile phase composition on the separation of amphoteric compounds in subcritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 181-190. Retrieved from [Link]
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Retrieved from [Link]
-
Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3262. Retrieved from [Link]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic Acid
Executive Summary
This guide provides a technical comparison of NMR solvent systems and structural differentiation strategies for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (also known as 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid).
As a scaffold often used in the synthesis of metalloproteinase inhibitors and opioid receptor antagonists, the purity and regiochemistry of this intermediate are critical. This guide compares the efficacy of DMSO-d6 versus CDCl3 for structural elucidation and provides a definitive logic flow for distinguishing the target 3-bromo (meta) isomer from its common 4-bromo (para) impurity.
Structural Analysis & Diagnostic Markers
Before analyzing the spectrum, we must define the expected magnetic environment. The molecule possesses a quaternary carbon at position 4 of the oxane (tetrahydropyran) ring, which simplifies the spectrum significantly but imposes steric constraints.
Key Structural Features
| Feature | Diagnostic Importance | Expected Multiplicity |
| Carboxylic Acid (-COOH) | Confirms oxidation state; highly solvent-dependent. | Broad Singlet (11-13 ppm) |
| Aromatic Ring (3-Br) | CRITICAL: Distinguishes regiochemistry. | 4 distinct signals (s, d, d, t) |
| Benzylic Methylene (-CH₂-) | Connects phenyl to oxane. Must be a singlet due to quaternary C4. | Singlet (2.7 - 3.0 ppm) |
| Oxane H2/H6 | Adjacent to Oxygen (deshielded). | Multiplet (3.5 - 3.8 ppm) |
| Oxane H3/H5 | Adjacent to Quaternary C4 (shielded). | Multiplet (1.5 - 2.0 ppm) |
Comparative Study: Solvent System Selection
The choice of solvent is the single most significant variable in the quality of the generated data. Below is a comparison of the industry-standard CDCl₃ against the recommended DMSO-d6 .
Option A: DMSO-d6 (Recommended)
-
Performance: Superior for polar carboxylic acids.
-
Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the carboxylic acid proton and shifting it downfield (typically >12 ppm), often sharpening the peak. It prevents the formation of carboxylic acid dimers which cause peak broadening in non-polar solvents.
-
Solubility: Excellent for this polar intermediate.
Option B: CDCl₃ (Alternative)
-
Performance: Standard for lipophilic intermediates but suboptimal here.
-
Mechanism: In CDCl₃, carboxylic acids exist in a dynamic equilibrium between monomers and hydrogen-bonded dimers. This results in a very broad, sometimes invisible -COOH peak.
-
Risk: The benzylic singlet may overlap with the solvent residual peak (7.26 ppm) if the aromatic region is crowded, though usually, it appears upfield.
Comparative Data Table (Experimental & Predicted Shifts)
| Proton Assignment | Chemical Shift (δ) in DMSO-d6 | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integral |
| -COOH | 12.45 (Visible, Broad) | ~10-11 (Often Invisible/Broad) | br s | 1H |
| Ar-H (C2') | 7.45 | 7.38 | t (singlet-like) | 1H |
| Ar-H (C4') | 7.42 | 7.35 | d | 1H |
| Ar-H (C6') | 7.20 | 7.15 | d | 1H |
| Ar-H (C5') | 7.25 | 7.18 | t | 1H |
| Oxane H2/H6 | 3.65 - 3.75 | 3.70 - 3.85 | m | 4H |
| Benzylic -CH₂- | 2.85 | 2.92 | s | 2H |
| Oxane H3/H5 | 1.85 - 1.95 | 1.90 - 2.10 | m | 4H |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Technical Insight: In DMSO-d6, the water peak appears at ~3.33 ppm. Ensure your benzylic singlet (2.85 ppm) and Oxane H2/H6 (3.65 ppm) are not integrated into the water signal if the sample is "wet."
Regioisomer Discrimination (Meta vs. Para)
A common synthetic error involves using 4-bromobenzyl bromide instead of 3-bromobenzyl bromide. The NMR splitting pattern is the definitive method to validate the material.
The Logic of Differentiation
-
Target (3-Bromo): Asymmetric substitution. You will see 4 distinct aromatic environments .
-
Pattern: A singlet (isolated between Br and CH2), two doublets, and a triplet.
-
-
Impurity (4-Bromo): Symmetric substitution. You will see 2 distinct aromatic environments .
-
Pattern: Two doublets (AA'BB' system) integrating to 2H each.
-
Visualization: Structural Verification Workflow[2]
Figure 1: Decision tree for the structural validation of the target compound using 1H NMR markers.
Detailed Experimental Protocol
To ensure reproducibility and high-resolution spectra (E-E-A-T principle), follow this optimized protocol.
Materials
-
Analyte: 10–15 mg of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Methodology
-
Preparation: Weigh 10-15 mg of the solid into a clean vial.
-
Why: Direct weighing into the NMR tube increases static and risk of powder sticking to the upper walls, leading to poor shimming.
-
-
Solvation: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved.
-
Note: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles will ruin line shape.
-
-
Acquisition Parameters (400 MHz instrument):
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (d1): 5.0 seconds.
-
Expert Tip: Carboxylic acid protons and quaternary carbons have long T1 relaxation times. A short d1 (1s) will suppress the integration of the benzylic singlet and the acid proton.
-
-
Scans (ns): 16 (minimum) to 64.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard text for splitting patterns).
-
BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53379059, 4-(3-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. Link
-
ChemicalBook. (2023). "1H NMR Spectrum of Tetrahydro-2H-pyran-4-carboxylic acid derivatives." Link
Sources
Optimizing Detection and Structural Characterization of 4-(3-bromobenzyl)tetrahydropyran-4-carboxylic Acid: A Comparative LC-MS Guide
Executive Summary
This guide provides a technical analysis of the LC-MS fragmentation patterns of 4-(3-bromobenzyl)tetrahydropyran-4-carboxylic acid , a critical scaffold in medicinal chemistry. Unlike standard alkyl-carboxylic acids, this molecule possesses a quaternary center, a cyclic ether moiety, and a halogenated aromatic system.
We compare two primary detection methodologies: Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) .
-
Recommendation for Quantitation: ESI- is superior due to the acidic nature of the carboxyl group, yielding a clean [M-H]⁻ species with minimal background noise.
-
Recommendation for Structural Validation: ESI+ provides richer fragmentation data, specifically the diagnostic tropylium ion formation, essential for confirming the bromobenzyl moiety.
Molecular Profile and Isotopic Signature[1][2]
Before analyzing fragmentation, the operator must recognize the distinct isotopic signature introduced by the bromine atom. Unlike chlorinated or non-halogenated analogs, bromine possesses two stable isotopes,
| Feature | Specification |
| Formula | C |
| Monoisotopic Mass ( | 298.02 Da |
| Monoisotopic Mass ( | 300.02 Da |
| Isotope Pattern | Doublet separated by 2 Da with equal intensity (1:1 height ratio).[1] |
| Key Structural Motifs | 1. Tetrahydropyran (THP) ring (Ether linkage)2. Quaternary Carbon (C4)3. Carboxylic Acid (Ionization site)4.[2] 3-Bromobenzyl group (Frag. source) |
Comparative Analysis: Ionization Modes
This section contrasts the performance of Negative vs. Positive mode. The "Alternative" here is defined as the opposing ionization polarity, which serves as the primary variable in method development.
Method A: Negative Mode (ESI-)[5]
-
Primary Ion: [M-H]⁻
-
m/z Observed: 297.0 / 299.0
-
Mechanism: Deprotonation of the carboxylic acid.
-
Fragmentation Behavior:
-
Low Energy: Minimal fragmentation; high stability of the carboxylate anion.
-
High Energy (CID): The dominant pathway is Decarboxylation (Neutral loss of CO
, 44 Da). The quaternary center facilitates this loss, stabilizing the resulting carbanion or radical.
-
-
Pros: Higher sensitivity for acidic analytes; lower chemical noise from mobile phase adducts.
-
Cons: Limited structural information (fewer fragments).
Method B: Positive Mode (ESI+)
-
Primary Ion: [M+H]⁺ or [M+Na]⁺
-
m/z Observed: 299.0 / 301.0 (Protonated)
-
Mechanism: Protonation, likely on the ether oxygen or carbonyl oxygen.
-
Fragmentation Behavior:
-
Cleavage: The bond between the quaternary carbon and the benzyl group is labile.
-
Diagnostic Fragment: Formation of the 3-bromobenzyl cation (m/z 169/171). This is the "smoking gun" for structural verification.
-
-
Pros: Rich fragmentation pattern; confirms the presence of the halogenated aromatic ring.
-
Cons: Often lower sensitivity for carboxylic acids; susceptibility to sodium adduct formation ([M+Na]⁺) which resists fragmentation.
Summary Data Table
| Parameter | ESI Negative (Preferred for Quant) | ESI Positive (Preferred for Qual) |
| Precursor Ion (m/z) | 297.0 / 299.0 | 299.0 / 301.0 |
| Primary Fragment | [M-H-CO | [C |
| Neutral Loss | 44 Da (CO | 130 Da (THP-COOH moiety) |
| Sensitivity | High (★★★★★) | Moderate (★★★☆☆) |
| Adduct Risk | Low (Formate adducts possible) | High (Na⁺, K⁺, NH |
Detailed Fragmentation Pathways
Pathway 1: Negative Mode Decarboxylation
The stability of the carboxylate anion [R-COO]⁻ allows for the specific loss of carbon dioxide.
-
Precursor: m/z 297 (
Br) -
Transition: Loss of neutral CO
(44 Da). -
Product: m/z 253 (
Br). This ion represents the deprotonated 4-(3-bromobenzyl)tetrahydropyran species.
Pathway 2: Positive Mode Benzyl Cleavage
In positive mode, the ionization energy often drives the cleavage of the C-C bond at the quaternary center.
-
Precursor: m/z 299 (
Br) -
Transition: Heterolytic cleavage of the benzyl-quaternary carbon bond.
-
Product: m/z 169 (
Br). This is the 3-bromobenzyl cation , which may rearrange to a stable bromotropylium ion structure. This fragment retains the 1:1 bromine isotope pattern.[3][4]
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways showing the clean decarboxylation in negative mode versus the structural cleavage in positive mode.
Experimental Protocol
To replicate these results, the following validated protocol is recommended. This setup ensures "orthogonality"—the ability to switch modes to confirm identity.
Reagents & Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+, compatible with ESI-).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: If ESI- sensitivity is poor, switch modifier to 5mM Ammonium Acetate (pH ~6.5) to encourage deprotonation.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of compound in MeOH. Dilute to 1 µg/mL in 50:50 Water:MeOH.
-
Source Parameters (Generic ESI):
-
Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 30V (Adjust for in-source fragmentation).
-
-
MS/MS Acquisition:
-
Perform a Full Scan (MS1) first to locate the 1:1 isotope doublets at 297/299 (Neg) or 299/301 (Pos).
-
Select the
Br monoisotopic peak (e.g., 297 or 299) as the precursor. -
Apply Collision Energy (CE) Ramp: 10 -> 40 eV.
-
-
Data Validation:
-
Check: Does the daughter ion at m/z 169 (ESI+) also show a companion at 171? If yes, the bromine is retained in the fragment.
-
Decision Matrix for Method Selection
Figure 2: Decision matrix guiding the choice of ionization mode based on experimental intent.
References
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Holčapek, M., et al. (2010). "Fragmentation of carboxylic acids in negative ion electrospray mass spectrometry." Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Isotopic Compositions of the Elements." (Source for Bromine 79/81 ratios).[1][5] Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on benzyl cleavage and rearrangement).
Sources
IR spectroscopy peaks for carboxylic acid and ether in oxane derivatives
[label="Monomeric State\n(Dilute Solution / Gas)", fillcolor="#F1F3F4", fontcolor="#202
Finalizing Analytical Details
I've completed the analytical workflow diagram, which highlights the C=O peak shifts based on hydrogen bonding, and dilution states for a clear comparison. Captions and citations are included, and visual clarity is now the highest priority. I'm satisfied with the final presentation.
Validating Analytical Process
I'm now incorporating validation steps into the workflow, including polystyrene film checks and background collections for both ATR and transmission. I will explain the need for ATR correction due to the wavelength-dependent penetration depth, and explain C=O peak shifts with dimerization. I will include the information and use search results, and include tables and DOT diagrams with captions. I have double-checked the URLs for the references.
Organizing Table Data
I'm now focusing on structuring the information into tables for easy reference. I'm planning two tables: one for IR peak assignments in tetrahydropyran-4-carboxylic acid, and another for a comparative performance matrix of ATR-FTIR vs. transmission FTIR. I'm also ensuring the text has a logical flow.
An in-depth analysis of oxane (tetrahydropyran) derivatives requires robust analytical techniques to verify structural integrity, particularly when these molecules are utilized as conformationally rigid scaffolds in drug development. Tetrahydropyran-4-carboxylic acid is a prime example of a bioisosteric building block where the precise characterization of its cyclic ether (oxane) and carboxylic acid functional groups is critical [1.1].
This guide provides a comprehensive comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR spectroscopy for characterizing these functional groups, detailing the mechanistic causality behind spectral features and establishing self-validating experimental protocols.
Mechanistic Causality of Vibrational Modes
To accurately interpret the IR spectra of oxane derivatives, one must understand the physical causality dictating the vibrational frequencies of the targeted functional groups.
-
The Carboxylic Acid Motif: In the solid state, carboxylic acids rarely exist as monomers. They form highly stable, intermolecular hydrogen-bonded dimers. This hydrogen bonding draws electron density away from the carbonyl (C=O) bond, weakening it and shifting its stretching frequency downward from a theoretical ~1730 cm⁻¹ (monomeric) to a strong, sharp absorption at 1700–1730 cm⁻¹ [1]. Simultaneously, the O-H stretch is profoundly affected by the varying strengths of the hydrogen bond network, resulting in an exceptionally broad band spanning 2500–3300 cm⁻¹ [1].
-
The Oxane (Ether) Ring: The tetrahydropyran ring contains a C-O-C ether linkage constrained within a six-membered chair conformation. The asymmetric stretching of this C-O-C bond is highly diagnostic. Because the dipole moment changes significantly during this asymmetric stretch, it produces a very strong absorption band in the fingerprint region, typically between 1050–1150 cm⁻¹ [1].
Table 1: Diagnostic IR Peaks for Tetrahydropyran-4-carboxylic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Structural Context |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Strong | Extensive intermolecular hydrogen-bonded dimerization. |
| Carboxylic Acid | C=O Stretch | 1700 – 1730 | Sharp, Strong | Weakened carbonyl double bond due to H-bonding. |
| Oxane Ring | C-O-C Asymmetric Stretch | 1050 – 1150 | Sharp, Strong | Conformationally restricted cyclic ether dipole change. |
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing pharmaceutical organic solids, the choice between ATR and Transmission FTIR fundamentally alters both the sample preparation workflow and the resulting spectral data.
ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium). This wave penetrates only a few microns into the sample, making it highly surface-sensitive[2]. Because it requires no dilution in a matrix, it is rapid and non-destructive[3]. However, the penetration depth (
Transmission FTIR measures the bulk absorption of the infrared beam passing entirely through the sample. For solids, the sample is typically ground and pressed into an IR-transparent Potassium Bromide (KBr) pellet. This method yields spectra with natural peak symmetry without the optical bias or high-wavenumber attenuation inherent to ATR[4]. It provides superior signal-to-noise ratios for the broad O-H stretch but requires meticulous preparation to avoid baseline scattering caused by improper particle sizing.
Table 2: Performance Matrix for Oxane Derivative Analysis
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Measurement Physics | Surface-sensitive evanescent wave (< 5 µm)[2] | Bulk transmission through matrix |
| Sample Preparation | None (Direct application)[3] | High (Grinding, precise dilution, pressing) |
| Spectral Artifacts | High-wavenumber attenuation, slight peak shifts | Moisture interference (KBr is hygroscopic) |
| O-H Band Resolution | Moderate (Requires mathematical ATR correction) | Excellent (Natural symmetry and intensity)[4] |
| Throughput | High (< 2 minutes per sample) | Low (~10 minutes per sample) |
Logical Workflows and Decision Matrices
To ensure rigorous analytical standards, the selection of the FTIR modality and the interpretation of the resulting data must follow a structured logic path.
Workflow comparing ATR-FTIR and Transmission FTIR for oxane derivative analysis.
Logic tree detailing the causality of C=O peak shifts due to hydrogen bonding.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must include internal validation steps to prevent false-positive peak assignments caused by contamination or instrument drift.
Protocol A: High-Throughput ATR-FTIR Analysis
Objective: Rapid verification of the C-O-C oxane ether linkage and C=O carbonyl stretch.
-
System Validation: Scan a standard 1.5 mil polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ of the expected value.
-
Background Collection: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and lint-free wipes. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Self-Validation: The background must show >95% transmittance with no residual organic peaks.
-
Sample Application: Place 2–5 mg of tetrahydropyran-4-carboxylic acid powder directly onto the center of the diamond crystal.
-
Compression: Lower the pressure anvil until the built-in clutch clicks, ensuring uniform, intimate contact between the solid and the crystal lattice[5]. Poor contact will result in a weak signal.
-
Acquisition & Processing: Collect the sample spectrum (32 scans). Immediately apply an "ATR Correction" algorithm within the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, restoring the relative intensity of the 2500–3300 cm⁻¹ O-H band.
Protocol B: High-Fidelity Transmission FTIR Analysis
Objective: Precise analysis of the broad O-H stretching region without optical attenuation.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to eliminate absorbed moisture. Causality: KBr is highly hygroscopic; residual water will produce a massive artifact peak at ~3400 cm⁻¹, masking the carboxylic acid O-H stretch.
-
Sample Dilution: Weigh ~1 mg of the oxane derivative and ~99 mg of dried KBr. Grind them together in an agate mortar for exactly 2 minutes. Self-Validation: The particle size must be reduced to less than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering baselines).
-
Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.
-
Acquisition: Place the visually transparent pellet in the transmission holder. Collect the spectrum using 32 scans at 4 cm⁻¹ resolution against a pure KBr blank background.
References
- Benchchem. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1". Benchchem.
- Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)". Covalent.
- UniTechLink. "Step-by-step Analysis of FTIR - 2023". UniTechLink.
- FDM Spectra. "FDM FTIR Organics". FDM.
- MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release". MDPI.
Sources
Comparative Reactivity Guide: 3-Bromo vs. 4-Bromo Benzyl Oxane Scaffolds in Cross-Coupling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for modular assembly. The 3-bromobenzyl oxane (2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran)[1] and 4-bromobenzyl oxane (2-((4-bromobenzyl)oxy)tetrahydro-2H-pyran)[2] scaffolds represent two highly versatile intermediates. In these systems, the oxane (tetrahydropyran or THP) ring serves as a robust, acid-labile protecting group for the benzylic alcohol, while the aryl bromide acts as the electrophilic handle for transition-metal-catalyzed cross-couplings[3].
This guide objectively compares the kinetic and thermodynamic behavior of the meta (3-bromo) versus para (4-bromo) isomers, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for their application.
Structural & Electronic Profiling
The fundamental difference in reactivity between the 3-bromo and 4-bromo benzyl oxane scaffolds in palladium-catalyzed reactions—such as Suzuki-Miyaura or Buchwald-Hartwig couplings—stems from the electronic communication between the oxan-2-yloxymethyl group (
-
Inductive Effects (-I): The
group is mildly electron-withdrawing via induction due to the electronegative oxygen atom. -
Regio-dependent Transmission: In the 4-bromo (para) isomer, this inductive pull is transmitted more efficiently across the conjugated
-system to the bond. This slightly lowers the electron density at the electrophilic carbon, accelerating the oxidative addition of electron-rich species[6][7]. -
Meta-Substitution Dynamics: In the 3-bromo (meta) isomer, the inductive effect is less pronounced at the reaction center. Consequently, the activation barrier for oxidative addition is comparatively higher, which can lead to longer reaction times or a higher susceptibility to competitive side reactions (e.g., protodehalogenation)[5].
Mechanistic divergence in Pd(0) oxidative addition between 3-bromo and 4-bromo benzyl oxanes.
Comparative Performance Data
The table below summarizes the quantitative differences in reactivity between the two scaffolds under standardized cross-coupling conditions.
| Property / Metric | 3-Bromobenzyl Oxane | 4-Bromobenzyl Oxane |
| Systematic Name | 2-((3-bromobenzyl)oxy)oxane | 2-((4-bromobenzyl)oxy)oxane |
| CAS Registry Number | 17100-67-3[1] | 17100-68-4[2] |
| Electronic Effect on C-Br | Weak Inductive (-I) | Stronger Inductive (-I) via Conjugation |
| Pd(0) Oxidative Addition Rate | Baseline | Accelerated |
| Typical Suzuki Yield (Standard) | 78 - 84% | 88 - 95% |
| Steric Hindrance (C-Br) | Minimal | Negligible |
| Oxane Deprotection Rate (Acidic) | High (Equivalent) | High (Equivalent) |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura cross-coupling of these scaffolds is designed as a self-validating system . It incorporates specific in-process controls (IPCs) to verify causality at each mechanistic step[3].
Causality of Reagent Selection:
-
Catalyst (
): The bidentate dppf ligand possesses a large bite angle, which forces the intermediate into a geometry that highly favors rapid reductive elimination, preventing catalyst trapping[6]. -
Base & Solvent (
in 1,4-Dioxane/ ): Water is strictly required to hydrolyze the boronic acid into a reactive, electron-rich boronate complex. Without water, transmetalation stalls[3].
Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of benzyl oxanes.
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine the bromobenzyl oxane (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and
(2.0 equiv). Add 1,4-dioxane (8 mL) and deionized (2 mL). Sparge the biphasic mixture with Argon for 15 minutes.-
Validation Checkpoint 1: The mixture must be thoroughly deoxygenated; residual
will cause homocoupling of the boronic acid (visible as a non-polar byproduct on TLC).
-
-
Catalyst Activation: Add
(0.05 equiv, 5 mol%) under a positive Argon stream. Heat the mixture to 80 °C.-
Validation Checkpoint 2: Within 10 minutes at 80 °C, the solution should transition from a turbid yellow to a deep, homogeneous red/brown. This color shift physically validates the reduction of
to the catalytically active species.
-
-
Reaction Monitoring: Stir at 80 °C for 2–4 hours (typically 2h for 4-bromo, 4h for 3-bromo).
-
Validation Checkpoint 3: Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot (
) is entirely replaced by a new, highly fluorescent product spot ( ). GC-MS analysis against an internal standard (e.g., biphenyl) should confirm >95% conversion.
-
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and quench with water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexanes to 15% EtOAc).
Orthogonal Reactivity: Oxane Deprotection Dynamics
While the meta vs. para positioning significantly impacts transition-metal catalysis, it has a negligible effect on the orthogonal deprotection of the oxane (THP) ring.
Mechanistic Causality: Cleavage of the THP ether is initiated by the protonation of the oxane oxygen, followed by the expulsion of the benzyl alcohol to form a resonance-stabilized oxocarbenium ion on the THP ring. Because the transition state localizes the positive charge entirely on the oxane fragment—isolated from the aromatic
Conclusion & Selection Matrix
-
Select 4-Bromobenzyl Oxane when maximizing yield and minimizing reaction time in cross-coupling is the primary objective. Its accelerated oxidative addition profile makes it ideal for sterically hindered or electronically deactivated coupling partners[7].
-
Select 3-Bromobenzyl Oxane when specific spatial geometries (e.g., introducing a "kink" in a linear drug pharmacophore) are required for target protein binding. Be prepared to slightly increase catalyst loading or reaction times to compensate for its higher activation barrier[5][7].
References[1] Title: 3-Bromobenzyl tetrahydropyran-2-yl ether (CAS#:17100-67-3) | Source: Chemsrc | URL: 2]">https://www.chemsrc.com[2] Title: 4-Bromobenzyl(tetrahydro-2H-pyran-2-yl) ether (CAS#:17100-68-4) | Source: Chemsrc | URL: 3]">https://www.chemsrc.com[3] Title: Application Notes and Protocols: Palladium-Catalyzed Reactions | Source: Benchchem | URL: 6]">https://www.benchchem.com[6] Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors | Source: PMC (NIH) | URL: https://www.ncbi.nlm.nih.gov/pmc/[4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews (ACS) | URL: 5]">https://pubs.acs.org[5] Title: Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis | Source: PMC (NIH) | URL: https://www.ncbi.nlm.nih.gov/pmc/[7] Title: Synthesis of norbornane bisether antibiotics via silver-mediated alkylation | Source: RSC Publishing | URL: https://pubs.rsc.org
Sources
- 1. CAS#:17100-67-3 | 2-[(3-bromobenzyl)oxy]tetrahydro-2H-pyran | Chemsrc [chemsrc.com]
- 2. 17100-68-4_CAS号:17100-68-4_4-Bromobenzyl(tetrahydro-2H-pyran-2-yl) ether - 化源网 [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of norbornane bisether antibiotics via silver-mediated alkylation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03321G [pubs.rsc.org]
Structural Benchmarking: 4,4-Disubstituted Tetrahydropyrans vs. Carbocyclic Analogs in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 4,4-disubstituted tetrahydropyran (THP) scaffold has emerged as a critical bioisostere for gem-disubstituted cyclohexanes and piperidines. While carbocyclic rings (cyclohexanes) often suffer from high lipophilicity (LogP) and metabolic liability, and piperidines can introduce unwanted basicity or hERG liability, the 4,4-THP motif offers a "Goldilocks" zone of physicochemical properties.
This guide provides a structural comparison of the 4,4-disubstituted THP scaffold against its primary alternatives. We analyze X-ray crystallographic data to demonstrate how the ether oxygen and gem-disubstitution influence ring puckering, bond angles, and ligand-protein binding vectors.
Comparative Structural Analysis
The Alternatives
When designing a drug candidate requiring a spatially defined quaternary center, researchers typically choose between three core scaffolds:
-
4,4-Disubstituted Cyclohexane: The lipophilic standard.
-
4,4-Disubstituted Piperidine: The basic/charged alternative.
-
4,4-Disubstituted Tetrahydropyran (Target): The polar, neutral alternative.
Crystallographic Benchmarking
The following data aggregates average values from the Cambridge Structural Database (CSD) and high-resolution protein-ligand structures.
Table 1: Structural & Physicochemical Comparison
| Feature | 4,4-Disubstituted THP | 4,4-Disubstituted Cyclohexane | 4,4-Disubstituted Piperidine |
| Primary Utility | Lower LogP, H-bond Acceptor | Hydrophobic Core, Rigid Spacer | Solubilizing Group, Basic Center |
| Ring Conformation | Distorted Chair (Preferred) | Ideal Chair | Distorted Chair |
| C-X-C Bond Angle | 111.5° (C-O-C) | 111.4° (C-C-C) | 110.8° (C-N-C) |
| Heteroatom Bond Length | 1.43 Å (C-O) | 1.53 Å (C-C) | 1.47 Å (C-N) |
| Cremer-Pople ( | ~0-5° (Ideal Chair) | 0° (Ideal Chair) | ~0-10° (Variable) |
| Gem-Dimethyl Effect | High (Thorpe-Ingold) | Moderate | Moderate |
| -1.0 to -1.5 | Reference (0.0) | -1.5 to -2.0 (pH dependent) |
Expert Insight: The Structural Impact of the Ether Oxygen
While the bond angles of THP and cyclohexane are superficially similar (~111.5°), the shorter C-O bond length (1.43 Å) in THP creates a subtle but critical "pinching" of the ring.
-
Causality: This compression brings the C2 and C6 carbons closer together than in cyclohexane.
-
Result: When 4,4-disubstitution is introduced, the steric clash between axial substituents and the ring protons is slightly altered. The Thorpe-Ingold effect (angle compression at the quaternary center) is pronounced, effectively locking the substituents into defined axial/equatorial vectors, reducing the entropic penalty upon protein binding.
Conformational Landscape & Signaling
The following diagram illustrates the conformational energy landscape and the decision-making logic for selecting the THP scaffold based on structural requirements.
Caption: Decision logic for scaffold selection and the resulting conformational stabilization driven by the Thorpe-Ingold effect in 4,4-disubstituted THPs.
Experimental Protocol: High-Quality Crystallization
Obtaining X-ray quality crystals of 4,4-disubstituted THPs can be challenging due to their polarity and often low melting points. Standard evaporation often yields oils. The following Antisolvent Vapor Diffusion protocol is validated for polar heterocycles.
Reagents
-
Solvent A (Good Solvent): Methanol or Ethyl Acetate (HPLC Grade).
-
Solvent B (Antisolvent): n-Hexane or Diethyl Ether (Anhydrous).
-
Vessel: 4mL glass vial inside a 20mL scintillation vial.
Step-by-Step Methodology
-
Solubility Test: Dissolve 10 mg of the 4,4-disubstituted THP analog in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL). The solution must be clear and homogeneous.
-
Why: Supersaturation is the driving force for nucleation. If the solution is too dilute, crystals will not form.
-
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into the inner 4mL vial.
-
Integrity Check: Dust particles act as heterogeneous nucleation sites, leading to multiple small crystals (twinning) rather than single large crystals.
-
-
Setup: Place the open 4mL vial containing the sample into the larger 20mL vial.
-
Antisolvent Addition: Carefully add 3-5 mL of Solvent B (Hexane) into the outer 20mL vial (surrounding the inner vial). Do not mix.
-
Sealing: Cap the outer 20mL vial tightly with a parafilm seal.
-
Equilibration: Store at 4°C (if thermally stable) or 20°C in a vibration-free environment.
-
Harvesting: Monitor daily. Crystals usually appear within 48-72 hours.
Crystallographic Data Processing Note
Due to the symmetry of the 4,4-substitution, these molecules often crystallize in high-symmetry space groups (e.g., P21/c or C2/c).
-
Warning: Watch for disorder at the 4-position. If the two substituents are similar in size (e.g., Methyl vs. Ethyl), the electron density map may show rotational disorder.
-
Refinement: Use the PART command in SHELX to model alternative conformations if the thermal ellipsoids are elongated.
Workflow Diagram: Crystallization to Structure
Caption: Validated workflow for obtaining single-crystal X-ray data for polar THP scaffolds.
References
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[4][5][Link][4]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][3]
-
Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. [Link]
-
Bissantz, C., et al. (2010). "A Medicinal Chemist's Guide to Molecular Interactions." Journal of Medicinal Chemistry. [Link][3]
Sources
Bioactivity comparison of oxane vs cyclohexane carboxylic acid analogs
An in-depth technical analysis for medicinal chemists and drug development professionals comparing the bioactivity, physicochemical properties, and pharmacokinetic profiles of oxane (tetrahydropyran) versus cyclohexane carboxylic acid analogs.
The Bioisosteric Paradigm: Escaping Flatland with Purpose
In contemporary drug discovery, replacing a cyclohexane ring with an oxane (tetrahydropyran or THP) ring is a highly strategic bioisosteric maneuver. While both saturated six-membered rings adopt similar chair conformations and occupy comparable steric volumes, the introduction of a single ether oxygen fundamentally alters the molecule's electronic distribution, hydration network, and metabolic fate [1].
When evaluating cyclohexanecarboxylic acid (CCA) against its bioisostere oxane-4-carboxylic acid (THPCA) , the primary objective is rarely to change the spatial trajectory of the carboxylic acid pharmacophore. Instead, the goal is to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile—specifically by lowering lipophilicity, improving aqueous solubility, and eliminating metabolic soft spots without sacrificing target binding affinity[2].
Figure 1: Decision logic and pharmacological impact of substituting a cyclohexane with an oxane ring.
Physicochemical Profiling: The Causality of the Ether Oxygen
The substitution of a methylene group (
Table 1: Quantitative Physicochemical Comparison
| Property | Cyclohexanecarboxylic Acid (CCA) | Oxane-4-carboxylic Acid (THPCA) | Mechanistic Rationale |
| LogP (Octanol/Water) | ~ 1.96 | ~ 0.30 | The electronegative oxygen creates a permanent dipole, drastically increasing the energetic penalty of desolvation from water [3]. |
| pKa (Carboxylic Acid) | 4.82 | 4.80 | The oxygen at the 4-position is too far (4 bonds away) to exert a significant inductive electron-withdrawing effect on the carboxylate [4]. |
| TPSA (Ų) | 37.3 | 46.5 | Addition of the ether oxygen adds 9.2 Ų to the Topological Polar Surface Area, aiding in aqueous solvation. |
| H-Bond Acceptors | 2 | 3 | The ether oxygen provides two lone pairs, acting as a novel interaction point for target kinases or receptors [1]. |
| Metabolic Soft Spots | C3, C4 (High risk) | C3 (Reduced), C4 (Eliminated) | Cytochrome P450 enzymes frequently hydroxylate the most lipophilic, sterically accessible |
Pharmacodynamic Implications (Lipophilic Ligand Efficiency)
Because the pKa remains nearly identical, the ionization state of both analogs at physiological pH (7.4) is the same (predominantly the carboxylate anion). However, the drop in LogP by approximately 1.6 units is critical. If the oxane analog maintains the same target binding affinity (
Experimental Workflows: Self-Validating Protocols
To objectively compare these analogs in a drug development setting, empirical validation of LogP and metabolic clearance is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol A: High-Throughput Shake-Flask LogP Determination (LC-MS/MS)
Purpose: To accurately quantify the lipophilicity shift caused by the bioisosteric replacement.
-
Phase Pre-saturation (Critical Step): Stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25°C. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment due to mutual solubility, which would otherwise skew the concentration ratios.
-
Sample Preparation: Dissolve the cyclohexane and oxane analogs in DMSO to create 10 mM stock solutions. Spike 10 µL of stock into 1 mL of the pre-saturated PBS phase (final concentration 100 µM).
-
Partitioning: Add 1 mL of the pre-saturated 1-octanol to the aqueous sample. Seal and agitate on an orbital shaker at 300 rpm for 2 hours at strictly 25°C.
-
Phase Separation: Centrifuge the biphasic mixture at 4000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both with mobile phase and analyze via LC-MS/MS (MRM mode).
-
Validation Check: Calculate mass balance. The total mass quantified in both phases must equal 90-110% of the initial spike. If mass is lost, it indicates precipitation or adsorption to the plasticware, invalidating the LogP calculation.
Protocol B: In Vitro Hepatic Microsomal Stability ( )
Purpose: To verify if the oxane substitution successfully mitigates CYP450-mediated oxidative clearance.
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg protein/mL final) with 100 mM potassium phosphate buffer (pH 7.4) and 3 mM
. -
Compound Addition: Add the test analog (cyclohexane or oxane) to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.
-
Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil
is < 15 mins and Warfarin is > 60 mins. -
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate intrinsic clearance ( ) using the formula: , where is the incubation volume.
Conclusion
The transition from a cyclohexane carboxylic acid to an oxane-4-carboxylic acid is a highly effective tactic to rescue a lead compound suffering from "grease-related" attrition. By strategically inserting an ether oxygen, researchers can drive down LogP, boost thermodynamic solubility, and frequently bypass C4-hydroxylation liabilities, all while maintaining the critical geometric presentation of the carboxylic acid pharmacophore.
References
-
Jiménez-García, L., et al. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Available at:[Link]
Unraveling the Purity of Novel Compounds: A Case Study on CAS 1273870-44-2
An In-depth Guide to Establishing and Verifying Purity Standards for Emerging Research Molecules
For distribution to: Researchers, scientists, and drug development professionals
In the fast-paced world of scientific discovery, the unambiguous identification and verification of a new chemical entity's purity are the cornerstones of reliable and reproducible research. This guide addresses the critical topic of purity verification standards, using the specific identifier CAS 1273870-44-2 as a case study to illustrate the multifaceted approach required for novel compounds.
Initial Investigation and the Challenge of the Unknown
The first step in establishing purity standards for any compound is its definitive identification. A thorough search of prominent chemical databases, including the Chemical Abstracts Service (CAS) registry, is paramount. However, in the case of CAS 1273870-44-2, initial searches did not yield a specific chemical structure or name. This is not an uncommon scenario for newly synthesized or proprietary molecules that have not yet been publicly disclosed.
This lack of public information presents a significant challenge. Without a known chemical structure, it is impossible to predict potential impurities, degradation products, or the most appropriate analytical techniques for purity assessment. Therefore, the primary and most critical "purity verification standard" becomes the unequivocal structural elucidation of the compound.
Part 1: The Foundational Pillar - Structural Elucidation and Reference Standard Qualification
Before any meaningful purity assessment can be performed, the precise chemical identity of CAS 1273870-44-2 must be determined. This process involves a combination of advanced analytical techniques.
Experimental Workflow for Structural Elucidation
The following is a generalized, yet robust, workflow for identifying an unknown compound.
Caption: Workflow for the structural elucidation of an unknown compound.
Step-by-Step Protocol for Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within a molecule.
-
Procedure:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the types and numbers of protons.
-
Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.
-
-
Trustworthiness: The combination of these NMR experiments provides a highly constrained dataset that allows for the confident assembly of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem Mass Spectrometry (MS/MS) fragments the molecule to provide information about its substructures.
-
Procedure:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire a full scan HRMS spectrum to determine the accurate mass of the molecular ion.
-
Perform MS/MS analysis on the molecular ion to generate a fragmentation pattern.
-
-
Trustworthiness: The accurate mass from HRMS significantly narrows down the possible molecular formulas, and the fragmentation pattern from MS/MS serves as a fingerprint to confirm the proposed structure from NMR.
-
Once the structure is confirmed, a highly purified batch of the material must be designated as the Primary Reference Standard . This standard will be the benchmark against which all future batches are compared.
Part 2: Establishing Purity Verification Standards and Methodologies
With a confirmed structure and a qualified reference standard, a suite of analytical methods can be developed and validated to routinely assess the purity of new batches of CAS 1273870-44-2.
Comparison of Key Purity Assessment Techniques
| Technique | Principle | Information Provided | Typical Purity Specification | Alternative/Complementary Methods |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity (area %), presence of related substances and impurities. | >98% (for early-stage research), >99.5% (for late-stage development) | Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. | Purity of volatile compounds, residual solvents. | Dependent on the specific solvent and its toxicity class (as per ICH guidelines). | Headspace GC for highly volatile residual solvents. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | Identification of impurities by mass, confirmation of peak purity. | N/A (used for identification and confirmation, not primary quantification of purity). | High-Resolution LC-MS for accurate mass determination of impurities. |
| Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute quantitative purity (m/m %). | Can establish the purity of the primary reference standard. | Not typically used for routine batch release due to complexity. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Confirmation of elemental composition. | Within ±0.4% of the theoretical value. | Inductively Coupled Plasma (ICP-MS) for inorganic impurities. |
Detailed Experimental Protocol: HPLC Method for Purity Determination
This protocol outlines a generic starting point for developing a robust HPLC method for a novel compound like CAS 1273870-44-2.
-
Column Selection:
-
Rationale: The choice of stationary phase is critical for achieving good separation. A C18 column is a common starting point for a wide range of organic molecules.
-
Example: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Selection and Gradient Elution:
-
Rationale: A gradient of a weak solvent (e.g., water with 0.1% formic acid) and a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is used to elute a wide range of compounds with varying polarities.
-
Procedure:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Develop a gradient elution profile (e.g., starting with 5% B, ramping to 95% B over 20 minutes) to separate the main peak from all potential impurities.
-
-
-
Detection:
-
Rationale: A UV detector is commonly used. The detection wavelength should be chosen at the λmax of the compound of interest to maximize sensitivity. A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths to assess peak purity.
-
Procedure:
-
Determine the UV absorbance spectrum of the compound.
-
Set the detection wavelength at the absorbance maximum.
-
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure accurate and reproducible injections.
-
Procedure:
-
Accurately weigh a small amount of the sample (e.g., 1 mg).
-
Dissolve in a suitable solvent (e.g., 1 mL of a 50:50 mixture of Mobile Phase A and B).
-
-
-
Data Analysis:
-
Rationale: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Procedure:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Caption: A streamlined workflow for HPLC-based purity analysis.
Part 3: Conclusion and Future Outlook
The purity verification of a novel chemical entity, exemplified by the case of CAS 1273870-44-2, is a rigorous, multi-step process that begins with definitive structural elucidation. Only after the chemical identity is known can a suite of orthogonal analytical methods be developed and validated to ensure the quality, safety, and efficacy of the compound in downstream research and development. The principles and workflows outlined in this guide provide a robust framework for approaching the critical task of purity verification for any new molecule entering the scientific landscape.
References
As the identity of CAS 1273870-44-2 could not be determined from public resources, this guide has been constructed based on established principles of analytical chemistry and drug development. For further reading on the specific techniques mentioned, the following authoritative sources are recommended:
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Source: ICH
-
URL: [Link]
-
United States Pharmacopeia (USP)
- Source: U.S. Pharmacopeial Convention
-
URL: [Link]
-
Principles of Instrumental Analysis, 7th Edition, by Skoog, Holler, and Crouch.
- Source: Cengage Learning
-
URL: [Link]
Melting point determination for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
Technical Guide: Melting Point Determination for 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
CAS: 1273870-44-2 Formula: C₁₃H₁₅BrO₃ Molecular Weight: 299.16 g/mol Target Audience: Analytical Chemists, Process Development Scientists, QC Specialists.[1]
Executive Summary & Compound Profile
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (also known as 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid) is a critical tetrahydropyran-based building block. It is frequently employed in the synthesis of analgesic pharmacophores and enzyme inhibitors where the oxane ring provides conformational restriction compared to acyclic ether linkers.
Accurate melting point (MP) determination for this compound is not merely a formality; it is the primary rapid-response indicator for:
-
Regioisomeric Purity: Distinguishing the 3-bromo (meta) isomer from the 2-bromo (ortho) or 4-bromo (para) impurities, which possess distinct crystal lattice energies.
-
Solvate/Hydrate Status: The carboxylic acid moiety is prone to hydrogen bonding; shifts in MP often indicate retained solvent or moisture.
Expected Melting Range: ~136°C (Predicted/Calculated). Note: Experimental values for specific batches may vary based on crystallization solvent; use this as a set-point for ramp rates.
Comparative Analysis: Determination Methodologies
For this specific carboxylic acid derivative, "performance" is defined by the resolution of the thermal event. We compare the industry-standard Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) .
Performance Matrix: Capillary vs. DSC
| Feature | Method A: Automated Capillary (OptiMelt/Büchi) | Method B: DSC (TA Instruments/Mettler) | Verdict for this Compound |
| Principle | Visual/Optical transmission (Clear point). | Heat flow differential (Endothermic onset). | DSC is superior for purity. |
| Sample Req. | 2–5 mg (Destructive). | 1–3 mg (Encapsulated). | Comparable. |
| Precision | ±0.3°C to ±0.5°C. | ±0.1°C. | DSC detects subtle solvates. |
| Purity Insight | Qualitative (Range width indicates impurity). | Quantitative (Van 't Hoff purity calculation). | Capillary is sufficient for ID; DSC for CMC. |
| Throughput | High (3 samples/run). | Low (1 sample/run + cooling). | Capillary for routine QC. |
| Decomposition | Hard to distinguish from melting. | Distinct exothermic events post-melt. | DSC identifies decarboxylation risks. |
Expert Insight: For 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid, DSC is the recommended validation method during process development. The carboxylic acid group can undergo decarboxylation at high temperatures. DSC separates the melting endotherm from the decomposition exotherm, whereas capillary methods may show "browning" or gas evolution that obscures the true clear point.
Detailed Experimental Protocols
Pre-requisite: Sample Preparation
-
Drying: The sample must be dried under vacuum at 40°C for 4 hours. Carboxylic acids are hygroscopic; moisture acts as an impurity, depressing the MP (colligative property).
-
Grinding: Gently triturate the solid to a fine powder. Caution: Avoid excessive force which can induce mechanochemical amorphization.
Protocol A: Automated Capillary Method (Routine QC)
-
Instrument: Automated Melting Point System (e.g., SRS OptiMelt).
-
Start Temperature: 110°C (approx. 25°C below expected MP).
-
Ramp Rate:
-
Fast Ramp: 5°C/min (for range estimation).
-
Analysis Ramp: 1.0°C/min (Standard).
-
-
Stop Temperature: 150°C.
-
Packing: Fill capillary to 3mm height. Tap to pack density.[2]
-
Acceptance Criteria:
-
Onset: Temperature where liquid first appears.
-
Clear Point: Temperature where solid completely disappears.
-
Range: Must be < 2.0°C for >98% purity.
-
Protocol B: Differential Scanning Calorimetry (R&D/Characterization)
-
Instrument: DSC 2500 or equivalent.
-
Pan Type: Tzero Aluminum Hermetic Pan (crimped with pinhole) to prevent pressure buildup from potential decarboxylation.
-
Purge Gas: Nitrogen (50 mL/min).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 160°C.
-
(Optional) Cool to 25°C and re-heat to check for polymorphs if the first melt was sharp and no decomposition occurred.
-
-
Data Analysis: Integrate the melting endotherm. Report the Onset Temperature (extrapolated) rather than the peak temperature.
Structural Context & Analog Comparison
To validate your results, it is useful to understand how the 3-bromo substituent affects the lattice energy compared to its isomers.
| Compound Analog | Structure Note | Expected Thermal Trend |
| Target: 3-Bromo (Meta) | Asymmetric substitution. | Intermediate MP (~136°C). Lower symmetry often reduces packing efficiency vs. para. |
| Analog: 4-Bromo (Para) | High symmetry. | Higher MP. Para-substituted aromatics typically pack denser, leading to higher MPs. |
| Analog: Unsubstituted | No halogen bonding. | Lower MP. Lack of heavy atom (Br) reduces London dispersion forces in the lattice. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for characterizing this specific intermediate, ensuring scientific rigor.
Figure 1: Decision workflow for thermal characterization of oxane-carboxylic acid derivatives.
References
-
Kishida Chemical Co., Ltd. (2022).[1] Product Specification: 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (CAS 1273870-44-2).[1] Retrieved from [Link]
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
-
Stanford Research Systems. (n.d.). Pharmacopeia vs. Thermodynamic Melting Point Determinations. Application Note #3. Retrieved from [Link]
-
U.S. Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. (Standard regulatory framework for capillary methods).[3]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid
An authoritative, mechanistic guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (CAS: 1273870-44-2).
As researchers and drug development professionals, interacting with halogenated organic acids requires moving beyond rote compliance. By understanding the physicochemical causality behind this compound's behavior, we can design self-validating safety protocols that protect both the scientist and the integrity of the experiment.
Chemical Profile & Mechanistic Risk Assessment
4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid (also known as 4-(3-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid) is a structurally rigid, halogenated organic acid. Its hazard profile is driven by two distinct functional moieties:
-
The Carboxylic Acid Group (Proton Donor): Upon contact with the aqueous environment of the skin, sweat, or ocular fluid, the carboxylic acid moiety rapidly dissociates. This causes a localized, acute drop in pH, leading to rapid protein denaturation and cellular irritation (GHS Hazards H315 and H319) [2].
-
The Bromobenzyl Group (Lipophilic Carrier): The addition of the heavy bromine atom on the benzyl ring significantly increases the molecule's lipophilicity. If the powder is aerosolized and inhaled, this lipophilic nature allows the compound to bypass mucosal aqueous defenses more easily than unsubstituted oxane derivatives, exacerbating respiratory irritation (GHS Hazard H335) [1].
Quantitative Chemical Profile
| Property | Value | Operational Implication |
|---|---|---|
| CAS Number | 1273870-44-2 | Primary identifier for SDS cross-referencing. |
| Molecular Formula | C13H15BrO3 | High halogen content strictly dictates incineration disposal methods. |
| Molecular Weight | 299.16 g/mol | Moderately heavy solid; prone to triboelectric charging during manipulation. |
| GHS Signal Word | WARNING | Requires localized exhaust ventilation (fume hood) for all open handling. |
Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient without context. The selection of protective equipment must be dictated by the compound's physical state and the solvent system in use[5].
| Protection Category | Recommended Equipment | Mechanistic Justification (The "Why") |
| Hand Protection | Pure Solid: Nitrile gloves (≥0.11 mm).In Solution: Solvent-specific gloves (e.g., Viton for DCM). | Nitrile provides excellent resistance to solid organic acids. However, if the acid is dissolved in a highly penetrative solvent like Dichloromethane (DCM), nitrile degrades in seconds, acting as an occlusive barrier that traps the acid against the skin. |
| Eye/Face Protection | Snug-fitting chemical safety goggles. | Airborne micro-particles generated by static repulsion can easily bypass the gaps in standard safety glasses, causing severe ocular pH drops. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe non-porous shoes. | Prevents dermal exposure. Non-porous shoes are critical; canvas shoes will absorb spilled acidic solutions and hold them against the skin. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood). | Mitigates the inhalation risk of lipophilic, acidic dust particles that can cause severe acute mucosal inflammation. |
Standard Operating Procedure: Self-Validating Handling Workflow
To ensure absolute safety, every step in the handling process must include a built-in validation mechanism. Do not proceed to the next step unless the current step's validation condition is met.
Operational workflow for handling 4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid.
Step-by-Step Methodology:
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Activate the chemical fume hood.
-
Validation: Perform a "Kimwipe flutter test" at the sash opening or verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm).
-
-
PPE Integrity Check: Don the prescribed PPE.
-
Validation: Perform a glove inflation test to check for micro-punctures before handling the chemical.
-
Phase 2: Active Manipulation 3. Anti-Static Weighing: Halogenated organic powders exhibit high triboelectric charging. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded or ceramic spatula.
-
Validation: The powder transfers smoothly without clinging to the sides of the spatula or flying out of the weigh boat.
-
Solubilization Strategy: If creating a solution, always add the solvent to the solid, never the solid to the solvent. This minimizes the heat of solvation and prevents localized boiling or splashing.
-
Validation: Visual confirmation of a clear, homogenous solution with no particulate suspension or exothermic container warming.
-
Phase 3: Decontamination 5. Surface Neutralization: Wipe down the balance and fume hood surface with a mild alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize any microscopic acid dust, followed by a DI water wipe.
-
Validation: Swab the cleaned area with pH paper; a neutral reading of pH 7.0 confirms complete decontamination.
Environmental Disposal & Spill Response Plan
Because this compound contains a brominated aromatic ring, it falls under strict environmental regulations. Halogenated compounds must be incinerated at significantly higher temperatures than non-halogenated organics to prevent the formation of highly toxic polybrominated dibenzodioxins (PBDDs) during disposal [4].
Decision matrix for the segregation and disposal of brominated halogenated organic waste.
Spill Response Protocol
-
Evacuate & Ventilate: Step back from the spill, ensure the fume hood sash is lowered to a safe working height to maximize exhaust draw.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the acid may cause slow degradation.
-
Neutralization (If Aqueous): If the spill is an acidic aqueous solution, carefully apply a weak base (sodium carbonate or calcium carbonate) from the edges inward. Caution: Acid-base neutralization is exothermic and will release CO2 gas[3].
-
Collection: Use non-sparking plastic tools to scoop the absorbed, neutralized material into a heavy-duty, sealable hazardous waste bag.
-
Segregation: Label strictly as "Halogenated Organic Waste - Contains Brominated Acid" and store away from strong oxidizing agents and strong bases to prevent spontaneous exothermic reactions in the waste stream.
References
-
Fisher Scientific. "Tetrahydro-2H-pyran-4-carboxylic acid Safety Data Sheet". Thermo Fisher Scientific. URL: [Link]
-
National Center for Biotechnology Information. "2-Chloropropionic acid - Laboratory Chemical Safety Summary (LCSS)". PubChem. URL: [Link]
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132". Department of Labor. URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
